2-Hydrazino-6-(trifluoromethyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3-5(11-4)12-10/h1-3H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAIGTRIQMKRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537387 | |
| Record name | 2-Hydrazinyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94239-06-2 | |
| Record name | 2-Hydrazinyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Hydrazino-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2-Hydrazino-6-(trifluoromethyl)pyridine, a key intermediate in the development of pharmaceutical and agrochemical compounds. This document details the necessary precursors, reaction protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Overview of the Synthetic Strategy
The primary and most direct route for the synthesis of this compound involves a nucleophilic aromatic substitution reaction. This method utilizes the readily available precursor, 2-chloro-6-(trifluoromethyl)pyridine, which is reacted with hydrazine hydrate. This approach is efficient and generally provides good yields.
The overall synthetic pathway can be visualized as a two-stage process:
-
Synthesis of the Precursor: Preparation of 2-chloro-6-(trifluoromethyl)pyridine.
-
Hydrazinolysis: Conversion of the chlorinated precursor to the final hydrazino product.
Synthesis of the Precursor: 2-Chloro-6-(trifluoromethyl)pyridine
The starting material, 2-chloro-6-(trifluoromethyl)pyridine, is a crucial intermediate. Its synthesis is a key first step in the overall process. One common method for its preparation involves the chlorination and subsequent fluorination of 2-chloro-6-methylpyridine.
Experimental Protocol: Preparation of 2-Chloro-6-(trifluoromethyl)pyridine
Materials:
-
2-chloro-6-methylpyridine
-
Phosphorus trichloride
-
Carbon tetrachloride
-
Benzoyl peroxide
-
Chlorine gas
-
Anhydrous Hydrogen Fluoride (HF)
Procedure:
-
Chlorination:
-
In a suitable reaction vessel, charge 2-chloro-6-methylpyridine, phosphorus trichloride, carbon tetrachloride, and benzoyl peroxide.
-
Heat the mixture to 80°C and introduce chlorine gas.
-
Monitor the reaction by gas chromatography (GC) until the trichlorinated product content is above 90%.
-
Once the reaction is complete, remove the carbon tetrachloride by distillation.
-
-
Fluorination:
-
The crude trichlorinated intermediate is then subjected to fluorination using anhydrous hydrogen fluoride (HF) at elevated temperature and pressure.
-
After the reaction, the mixture is carefully neutralized and the crude 2-chloro-6-(trifluoromethyl)pyridine is isolated.
-
-
Purification:
-
The crude product is purified by vacuum distillation to yield high-purity 2-chloro-6-(trifluoromethyl)pyridine.[1]
-
Synthesis of this compound
The conversion of 2-chloro-6-(trifluoromethyl)pyridine to the final product is achieved through reaction with hydrazine hydrate. The electron-withdrawing trifluoromethyl group facilitates the nucleophilic substitution of the chlorine atom by the hydrazine moiety.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of analogous hydrazinopyridines.[2][3]
Materials:
-
2-chloro-6-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% solution or similar)
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (typically a large excess, e.g., 10-20 eq.) dropwise to the solution at room temperature.
-
-
Reaction Conditions:
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2][3]
-
-
Purification:
-
For many subsequent reactions, the crude product may be of sufficient purity.[2] If further purification is required, techniques such as column chromatography on silica gel or recrystallization can be employed.
-
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 94239-06-2 | [4][5] |
| Molecular Formula | C₆H₆F₃N₃ | [5] |
| Molecular Weight | 177.13 g/mol | [5] |
| Predicted Boiling Point | 185.0 ± 50.0 °C | [5] |
| Predicted Density | 1.46 ± 0.1 g/cm³ | [5] |
Table 2: Reaction Conditions and Yields for Hydrazinolysis of Halopyridines
| Starting Material | Product | Reaction Conditions | Yield | Reference |
| 2-Chloropyridine | 2-Hydrazinopyridine | Hydrazine hydrate, 100°C, 48h | 78% | [3] |
| 2-Chloropyridine | 2-Hydrazinopyridine | Hydrazine hydrate, Butanol, 100°C, 100s (Microreactor) | 95.8% | [3] |
| 2-Chloro-4-(trifluoromethyl)pyridine | 2-Hydrazino-4-(trifluoromethyl)pyridine | Hydrazine hydrate, Ethanol, Reflux | 97% | [2] |
| 2-Chloro-6-(trifluoromethyl)pyridine | This compound | Hydrazine hydrate, Ethanol, Reflux (Predicted) | High (expected) | - |
Note: The yield for the target compound is expected to be high based on analogous reactions.
Conclusion
The synthesis of this compound is a straightforward process that can be achieved in high yield. The key steps involve the preparation of the 2-chloro-6-(trifluoromethyl)pyridine precursor, followed by a nucleophilic substitution with hydrazine hydrate. This guide provides the necessary protocols and data to enable the successful synthesis of this valuable chemical intermediate for research and development purposes. Careful handling of reagents, particularly hydrazine hydrate, and appropriate monitoring of the reaction are essential for a safe and efficient outcome.
References
- 1. do.labnovo.com [do.labnovo.com]
- 2. This compound | 94239-06-2 [chemicalbook.com]
- 3. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. 769920-90-3,{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
2-Hydrazino-6-(trifluoromethyl)pyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazino-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative of significant interest in medicinal and agricultural chemistry. The incorporation of the trifluoromethyl group (-CF3) can substantially alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the core molecular and physical properties of this compound, along with a representative experimental protocol for its application in the synthesis of pyrazole derivatives, a common structural motif in pharmacologically active compounds.
Core Molecular and Physical Properties
The fundamental molecular and physical characteristics of this compound are summarized in the table below. This data is essential for reaction planning, characterization, and safety considerations.
| Property | Value |
| Molecular Formula | C₆H₆F₃N₃ |
| Molecular Weight | 177.13 g/mol |
| CAS Number | 94239-06-2 |
| Melting Point | 238-243 °C |
| Boiling Point | 351.9 °C at 760 mmHg |
Synthetic Applications: Synthesis of Pyrazole Derivatives
This compound is a valuable building block for the synthesis of more complex heterocyclic compounds. A primary application is in the synthesis of pyrazole derivatives through cyclocondensation reactions with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters. Pyrazoles are a core scaffold in numerous pharmaceutical agents, including anti-inflammatory drugs, analgesics, and kinase inhibitors.
Experimental Protocol: General Procedure for the Synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)-3,5-disubstituted-1H-pyrazoles
This protocol describes a general method for the reaction of this compound with a β-diketone to form a substituted pyrazole.
Materials:
-
This compound
-
Acyclic or cyclic β-diketone (e.g., acetylacetone, dibenzoylmethane)
-
Ethanol (or other suitable solvent such as acetic acid)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.
-
Add the β-diketone (1.0-1.2 equivalents) to the solution.
-
If required, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the desired pyrazole derivative.
Characterization:
The structure of the synthesized pyrazole derivative should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for Pyrazole Synthesis
The following diagram illustrates the logical workflow for the synthesis of pyrazole derivatives from this compound.
As this compound is a chemical intermediate, it is not directly involved in biological signaling pathways. Instead, its significance lies in its utility for synthesizing biologically active molecules. The workflow and protocol provided serve as a foundational guide for researchers leveraging this compound in drug discovery and development.
An In-depth Technical Guide on 2-Hydrazino-6-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazino-6-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining the reactivity of the hydrazine moiety with the electronic properties of the trifluoromethyl-substituted pyridine ring, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications in drug development, particularly in the design of kinase inhibitors for cancer therapy.
Physical and Chemical Properties
The physicochemical properties of this compound are crucial for its handling, reaction optimization, and role in the biological activity of its derivatives. A summary of its key properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source/Comment |
| CAS Number | 94239-06-2 | [1][2] |
| Molecular Formula | C₆H₆F₃N₃ | [1][2] |
| Molecular Weight | 177.13 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 238-243 °C | [1] |
| Boiling Point | 185.0 ± 50.0 °C (Predicted) | [1] |
| Solubility | Soluble in organic solvents such as methanol and acetone. Slightly soluble in water. | [3] |
| pKa | 9.17 ± 0.70 (Predicted) | [1] |
Table 2: Spectroscopic Data (Predicted/Typical for Similar Compounds)
| Technique | Data |
| ¹H NMR | Signals corresponding to the pyridine ring protons and the hydrazine protons are expected. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group. |
| ¹³C NMR | Resonances for the five distinct carbon atoms of the pyridine ring and the trifluoromethyl carbon are anticipated. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for CF₃ groups attached to an aromatic ring. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the hydrazine group (around 3200-3400 cm⁻¹), C=N and C=C stretching of the pyridine ring (around 1500-1600 cm⁻¹), and strong C-F stretching vibrations (around 1100-1300 cm⁻¹) are expected. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) at m/z 177 is expected, along with fragmentation patterns characteristic of pyridine and hydrazine moieties. |
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is through the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-6-(trifluoromethyl)pyridine or 2-fluoro-6-(trifluoromethyl)pyridine, with hydrazine hydrate.[4]
Reaction Scheme:
Caption: Synthetic route to this compound.
Detailed Methodology:
-
Reaction Setup: To a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent) in ethanol, add hydrazine hydrate (excess, typically 5-10 equivalents) dropwise at room temperature.
-
Reaction Execution: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
Extraction: The residue is partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layers are combined.
-
Purification: The combined organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Applications in Drug Development
The trifluoromethyl group is a key pharmacophore in modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[3] The hydrazine moiety in this compound serves as a versatile handle for constructing various heterocyclic systems, most notably pyrazoles and their fused analogues like pyrazolopyridines. These scaffolds are prevalent in a wide range of biologically active compounds, including kinase inhibitors.[5][6]
Formation of Pyrazole and Pyrazolopyridine Derivatives
Hydrazines readily undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazoles. This reaction is a cornerstone in the synthesis of a vast library of potential therapeutic agents.
Caption: General scheme for pyrazole synthesis.
Furthermore, intramolecular cyclization or reaction with appropriate bifunctional reagents can lead to the formation of fused pyrazolopyridine systems. These structures are recognized as "privileged scaffolds" in drug discovery, particularly for the development of kinase inhibitors.[5][7][8]
Kinase Inhibition and Anticancer Applications
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9][10] Pyrazole and pyrazolopyridine cores are frequently found in small molecule kinase inhibitors that target the ATP-binding site of these enzymes.[6] The trifluoromethyl group on the pyridine ring can contribute to favorable interactions within the kinase active site, enhancing potency and selectivity.
Derivatives of this compound are being explored for their potential as inhibitors of various kinases implicated in cancer progression, such as receptor tyrosine kinases.[10] The general workflow for evaluating such compounds is outlined below.
Caption: Workflow for evaluating kinase inhibitors.
The synthesized pyrazole or pyrazolopyridine derivatives are first tested in in vitro assays against a panel of kinases to determine their inhibitory activity and selectivity.[11][12] Promising candidates are then evaluated in cell-based assays to assess their effects on cancer cell proliferation, apoptosis, and other cellular processes.[11][12] Finally, the most potent and selective compounds are advanced to in vivo animal models to evaluate their efficacy and safety.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the reactivity of the hydrazine group allow for the creation of diverse molecular libraries, particularly those based on pyrazole and pyrazolopyridine scaffolds. The presence of the trifluoromethyl group further enhances the drug-like properties of the resulting molecules, making them promising candidates for the development of new therapeutics, especially in the field of oncology as kinase inhibitors. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. This compound | 94239-06-2 [chemicalbook.com]
- 2. This compound [oakwoodchemical.com]
- 3. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]
- 4. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. chemmethod.com [chemmethod.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. dau.url.edu [dau.url.edu]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 11. ijpsr.com [ijpsr.com]
- 12. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydrazino-6-(trifluoromethyl)pyridine: Structural Information and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and analytical data for 2-Hydrazino-6-(trifluoromethyl)pyridine, a key heterocyclic building block in medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the pyridine ring significantly influences the molecule's physicochemical properties, making it a valuable synthon in the development of novel therapeutic agents. This document compiles essential structural information, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic characteristics. The information presented is intended to support researchers and drug development professionals in the effective utilization of this compound in their scientific endeavors.
Chemical and Structural Information
This compound is a substituted pyridine derivative characterized by the presence of a hydrazino group at the 2-position and a trifluoromethyl group at the 6-position. These functional groups impart unique electronic properties and reactivity to the molecule, making it a versatile intermediate in organic synthesis.
| Identifier | Value | Citation |
| IUPAC Name | 2-hydrazinyl-6-(trifluoromethyl)pyridine | |
| Synonyms | (6-Trifluoromethyl-pyridin-2-yl)-hydrazine, [6-(trifluoromethyl)-2-pyridinyl]hydrazine | [1] |
| CAS Number | 94239-06-2 | [2] |
| Molecular Formula | C₆H₆F₃N₃ | [2] |
| Molecular Weight | 177.13 g/mol | [2] |
| Canonical SMILES | C1=CC(=C(N=C1)NN)C(F)(F)F | |
| InChI Key | PWAIGTRIQMKRHC-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are influenced by the interplay between the aromatic pyridine ring, the basic hydrazino group, and the electron-withdrawing trifluoromethyl group.
| Property | Value (Predicted) | Citation |
| Boiling Point | 185.0 ± 50.0 °C | [1] |
| Density | 1.46 ± 0.1 g/cm³ | [1] |
| pKa | 9.17 ± 0.70 | [1] |
Synthesis
The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-6-(trifluoromethyl)pyridine, with hydrazine hydrate.
General Experimental Protocol
A general procedure for the synthesis of 2-hydrazinylpyridine derivatives involves the reaction of a 2-chloropyridine with hydrazine hydrate in a suitable solvent.[3][4]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Procedure:
-
To a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent) in ethanol, add hydrazine hydrate (excess, e.g., 10 equivalents) dropwise at room temperature.[3]
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[3]
-
Partition the residue between ethyl acetate and water.[3]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.[3]
-
The product can be further purified by column chromatography on silica gel if necessary.
Spectroscopic Analysis
Note: Specific experimental spectra for this compound are not widely available in public databases. The following information is based on characteristic spectral data of analogous compounds and general principles of spectroscopic interpretation.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the hydrazino group. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic-H | 7.0 - 8.0 | m | |
| -NH- | Broad singlet | ||
| -NH₂ | Broad singlet |
For comparison, the ¹H NMR spectrum of the parent 2-hydrazinopyridine in CDCl₃ shows signals at δ 8.14 (d, J=3 Hz, 1H), 7.51-7.45 (m, 1H), 6.71-6.66 (m, 2H), 5.78 (br s, 1H, -NH), and 3.81 (br s, 2H, -NH₂).[4]
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the five distinct carbon atoms of the pyridine ring and the trifluoromethyl carbon. The chemical shifts will be significantly affected by the fluorine atoms and the nitrogen atoms.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-CF₃ | 145 - 155 (q) |
| C-NNH₂ | 155 - 165 |
| Aromatic C | 100 - 140 |
| CF₃ | 120 - 130 (q) |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. A single signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift is typically reported relative to a standard such as CFCl₃.
| Fluorine | Expected Chemical Shift (δ, ppm) |
| -CF₃ | -60 to -70 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretching of the hydrazino group, C=N and C=C stretching of the pyridine ring, and C-F stretching of the trifluoromethyl group.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Hydrazine) | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=N, C=C Stretch (Pyridine Ring) | 1400 - 1600 |
| C-F Stretch (Trifluoromethyl) | 1100 - 1350 |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
| Fragment | Expected m/z |
| [C₆H₆F₃N₃]⁺ (M⁺) | 177 |
| [M - NH₂]⁺ | 161 |
| [M - N₂H₃]⁺ | 146 |
| [C₅H₃FN]⁺ | 96 |
| [CF₃]⁺ | 69 |
Applications in Drug Discovery and Development
Hydrazone and pyridine moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. The incorporation of a trifluoromethyl group can enhance properties such as metabolic stability and binding affinity.[5]
Role as a Synthetic Intermediate
This compound serves as a crucial intermediate for the synthesis of more complex heterocyclic systems, such as pyrazolopyridines, which are known to act as kinase inhibitors and possess anticancer properties.[3][6]
Figure 2: Synthetic utility in drug discovery.
Potential Biological Activities
While specific biological activities for this compound are not extensively documented, derivatives of trifluoromethylpyridines and hydrazones are known to be explored as:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and derivatives can be designed to target specific kinases involved in cell signaling pathways.[7][8]
-
Anticancer Agents: Pyridine derivatives have shown potential in suppressing tumor growth through various mechanisms.[9] Hydrazone-containing compounds have also been investigated for their anticancer properties.[10][11]
Crystallographic Information
As of the date of this document, no public crystallographic data for this compound is available. X-ray crystallography would provide definitive information on its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Such data for related hydrazinopyridine derivatives have been reported and show the planarity of the pyridine ring and the involvement of the hydrazine group in hydrogen bonding.[12]
Conclusion
This compound is a valuable building block for the synthesis of complex heterocyclic molecules with potential applications in drug discovery. Its structural features, particularly the trifluoromethyl and hydrazino groups, offer opportunities for the development of novel compounds with enhanced biological activity. This guide provides a summary of its known structural and physicochemical properties and a general synthetic protocol. Further research to obtain detailed experimental spectroscopic and crystallographic data, as well as to explore its biological activity profile, is warranted to fully realize its potential in medicinal chemistry.
References
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound [oakwoodchemical.com]
- 3. chemmethod.com [chemmethod.com]
- 4. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum [chemicalbook.com]
- 6. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsat.org [ijsat.org]
- 10. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 11. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 12. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Pathways of 2-Hydrazino-6-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydrazino-6-(trifluoromethyl)pyridine is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining the reactivity of a hydrazine moiety with the electronic properties of a trifluoromethyl-substituted pyridine ring, make it a valuable synthon for the generation of diverse compound libraries. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols, and its potential applications in the development of novel bioactive molecules.
Introduction
The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to a pyridine scaffold, a common motif in numerous pharmaceuticals, the trifluoromethyl group can modulate the electronic properties of the ring system. The further introduction of a hydrazine group provides a reactive handle for the construction of a wide array of derivatives, most notably hydrazones, which are known to possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] This guide focuses on the 6-substituted isomer, this compound, a key intermediate for accessing novel chemical matter in drug discovery programs.
Commercial Availability
This compound is available from a number of chemical suppliers catering to the research and development market. The compound is typically offered in various purities and quantities, ranging from milligrams to grams.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |
| CymitQuimica | 94239-06-2 | C6H6F3N3 | 177.13 | 95% | |
| Oakwood Chemical | 94239-06-2 | C6H6F3N3 | 177.13 | Not specified | |
| AK Scientific, Inc. | 1049744-89-9 (HCl salt) | C6H7ClF3N3 | 213.59 | 95% | Available as the hydrochloride salt. |
| ChemScene | 1049744-89-9 (HCl salt) | C6H7ClF3N3 | 213.59 | ≥95% | Available as the hydrochloride salt. |
| Ambeed, Inc. | 1049744-89-9 (HCl salt) | C6H7ClF3N3 | 213.59 | 95% | Available as the hydrochloride salt. |
| Matrix Scientific | 89570-83-2 (isomer) | C6H6F3N3 | 177.13 | Not specified | Isomer: 2-Hydrazino-3-(trifluoromethyl)pyridine |
Note: The availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, typically 2-chloro-6-(trifluoromethyl)pyridine, with hydrazine hydrate.
General Synthetic Pathway
The synthesis of trifluoromethylpyridines often starts from picoline, which undergoes chlorination and fluorination.[4] The resulting 2-chloro-6-(trifluoromethyl)pyridine can then be converted to the corresponding hydrazine.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
Reaction:
Caption: Synthesis of this compound.
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
Hydrazine hydrate (excess)
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (typically 5-10 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Note: Hydrazine hydrate is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Applications in Drug Discovery and Medicinal Chemistry
The hydrazine moiety in this compound is a versatile functional group for the synthesis of a variety of derivatives. A primary application is the condensation reaction with aldehydes and ketones to form hydrazones. These hydrazone derivatives are of significant interest due to their wide range of reported biological activities.
Caption: Derivatization of this compound.
While specific biological data for derivatives of this compound were not found in the performed searches, the broader class of hydrazones has been extensively studied. Research has shown that hydrazone-containing compounds can exhibit a variety of pharmacological effects, including:
-
Antimicrobial Activity: Effective against various bacterial and fungal strains.[8]
-
Anticancer Activity: Some hydrazones have demonstrated cytotoxicity against various cancer cell lines.[9]
-
Anticonvulsant and Anti-inflammatory Properties: Demonstrating potential for the treatment of neurological and inflammatory disorders.[1]
The trifluoromethyl group on the pyridine ring is expected to enhance the pharmacological properties of the resulting hydrazones by increasing their metabolic stability and membrane permeability.[10]
Spectroscopic Data
Conclusion
This compound is a commercially available and synthetically accessible building block with high potential in drug discovery. Its trifluoromethyl-substituted pyridine core and reactive hydrazine group provide a valuable platform for the synthesis of novel hydrazone libraries and other derivatives. While specific biological data for its direct derivatives are yet to be widely published, the well-established biological activities of hydrazones suggest that this compound is a promising starting point for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]
An In-depth Technical Guide to the Safety and Handling of 2-Hydrazino-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 2-Hydrazino-6-(trifluoromethyl)pyridine (CAS No. 94239-06-2), a key reagent in pharmaceutical and agrochemical research and development. Due to the limited availability of a complete safety data sheet with quantitative toxicological data for this specific compound, this document combines the available hazard information with established best practices for handling structurally related hydrazine and pyridine derivatives.
Chemical Identification and Physicochemical Properties
This compound is a substituted pyridine derivative. A thorough understanding of its physical and chemical properties is essential for safe handling.
| Property | Value | Source |
| CAS Number | 94239-06-2 | Chemical Supplier Data |
| Molecular Formula | C₆H₆F₃N₃ | Chemical Supplier Data |
| Molecular Weight | 177.13 g/mol | Chemical Supplier Data |
| Appearance | Solid (form may vary) | General knowledge |
| Boiling Point | No data available | N/A |
| Melting Point | No data available | N/A |
| Solubility | No data available | N/A |
| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C.[1] | BLD Pharm[1] |
Hazard Identification and Classification
Based on available supplier safety information, this compound is classified as a hazardous substance.
GHS Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
GHS Label Elements:
| Element | Description |
| Pictogram(s) | |
| Signal Word | Danger |
| Hazard Statement(s) | H301: Toxic if swallowed.[1] H315: Causes skin irritation.[1] H318: Causes serious eye damage.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statement(s) | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] Response: P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1] P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[3] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[3] |
Note: The GHS pictograms are inferred from the hazard statements.
Toxicological Information
Quantitative toxicological data (e.g., LD50, LC50) for this compound is not currently available in the public domain. However, based on its classification and the known toxicology of related hydrazine and pyridine compounds, it should be treated as a substance with high acute toxicity.
For a structurally related compound, 2-Fluoro-6-(trifluoromethyl)pyridine , the following data has been reported:
It is crucial to handle this compound with the assumption of similar or potentially greater toxicity until specific data becomes available.
Experimental Protocols: Safe Handling and Use
Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are based on best practices for handling hazardous chemicals, particularly hydrazine and pyridine derivatives.
Engineering Controls
-
Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: Ensure adequate general laboratory ventilation.[2]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to prevent skin and eye contact, and inhalation.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles and a face shield.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or nitrile). Double gloving is recommended. |
| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | For operations with a higher risk of aerosol generation, a NIOSH-approved respirator may be necessary. |
Handling Procedures
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2]
-
Inert Atmosphere: For storage and handling of the pure compound, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[1]
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, acids, and other incompatible materials.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]
Emergency Procedures
A clear and practiced emergency response plan is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |
Spill and Leak Procedures
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, and hydrogen fluoride.[4]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Storage and Disposal
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep in a dark place under an inert atmosphere.[1]
-
Store in a freezer at temperatures below -20°C.[1]
-
Store away from incompatible materials.[2]
-
The storage area should be clearly marked as containing highly toxic materials.
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Do not allow the chemical to enter drains or waterways.
Visualized Safety Protocols
The following diagrams illustrate key safety workflows and logical relationships for handling this compound.
Caption: General workflow for safely handling this compound.
Caption: Decision-making process for first aid in case of accidental exposure.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the most up-to-date SDS from the supplier and your institution's safety policies before handling this chemical.
References
Navigating the Solubility of 2-Hydrazino-6-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydrazino-6-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry. The strategic incorporation of the trifluoromethyl group into pyridine-based molecules can significantly enhance pharmacokinetic and pharmacodynamic properties, making compounds like this crucial for the development of novel therapeutics.[1][2][3][4] Understanding the solubility of this intermediate is paramount for its effective use in synthesis, purification, and formulation.
Qualitative Solubility Profile
Based on the general principles of "like dissolves like" and data from structurally similar compounds, a qualitative solubility profile for this compound can be inferred.[5] The presence of the polar hydrazine group suggests potential solubility in polar organic solvents, while the trifluoromethylpyridine core imparts a degree of non-polar character.
The following table summarizes the observed solubility of analogous compounds, which can serve as a preliminary guide for solvent selection.
| Solvent Classification | Solvent Examples | Anticipated Solubility of this compound | Rationale/Supporting Evidence |
| Polar Protic | Methanol, Ethanol | Likely Soluble | 5-Hydrazinyl-2-(trifluoromethyl)pyridine is reported to be soluble in Methanol. Ethyl 2‐[2‐[[4‐(trifluoromethyl)phenyl]sulfonyl]hydrazinylidene]acetate is soluble in methanol and ethanol. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone | Likely Soluble | Ethyl 2‐[2‐[[4‐(trifluoromethyl)phenyl]sulfonyl]hydrazinylidene]acetate is soluble in DMSO, DMF, and THF. 2-Fluoro-6-(trifluoromethyl)pyridine is soluble in Acetone. |
| Halogenated | Dichloromethane (DCM), Chloroform | Likely Slightly Soluble to Soluble | Ethyl 2‐[2‐[[4‐(trifluoromethyl)phenyl]sulfonyl]hydrazinylidene]acetate is slightly soluble in chloroform and dichloromethane. 2-Fluoro-6-(trifluoromethyl)pyridine is soluble in MDC (Methylene dichloride). |
| Non-Polar | Hexane, Toluene | Likely Insoluble to Sparingly Soluble | The polar hydrazine group is expected to limit solubility in non-polar solvents. |
Experimental Protocol for Quantitative Solubility Determination: Gravimetric Method
For precise quantification of solubility, a gravimetric method is recommended. This robust and straightforward technique involves preparing a saturated solution, separating the dissolved solute, and determining its mass.[6][7][8][9]
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Vials or flasks with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
-
Pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that excess solid remains.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Continue drying until a constant weight of the solid residue is achieved.
-
Cool the dish in a desiccator and weigh it on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried residue.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100
-
Logical Workflow for the Synthesis of this compound
The synthesis of this compound typically involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-Chloro-6-(trifluoromethyl)pyridine, with hydrazine. The following diagram illustrates a general workflow for this chemical transformation.
Caption: A general workflow for the synthesis of this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of solubility using the gravimetric method described above.
Caption: Experimental workflow for determining solubility via the gravimetric method.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmacyjournal.info [pharmacyjournal.info]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pharmajournal.net [pharmajournal.net]
Spectroscopic and Synthetic Profile of 2-Hydrazino-6-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2-Hydrazino-6-(trifluoromethyl)pyridine. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic values based on analogous structures and established principles of analytical chemistry. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their laboratory work.
Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally related compounds, such as 2-hydrazinopyridine and other substituted pyridines.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.0 - 8.2 | d | ~8-9 | H-4 (Pyridine) |
| ~7.0 - 7.2 | t | ~8-9 | H-5 (Pyridine) |
| ~6.8 - 7.0 | d | ~8-9 | H-3 (Pyridine) |
| ~7.5 (broad s) | s (broad) | - | NH (Hydrazino) |
| ~4.5 (broad s) | s (broad) | - | NH₂ (Hydrazino) |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 162 | C2 (Pyridine, attached to hydrazino) |
| ~148 - 150 (q) | C6 (Pyridine, attached to CF₃) |
| ~138 - 140 | C4 (Pyridine) |
| ~120 - 125 (q) | CF₃ (Quartet due to C-F coupling) |
| ~115 - 118 | C5 (Pyridine) |
| ~108 - 112 | C3 (Pyridine) |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). 'q' denotes a quartet multiplicity due to coupling with fluorine atoms.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3200 | Medium | N-H stretching (NH₂) |
| 3100 - 3000 | Weak | Aromatic C-H stretching |
| 1620 - 1600 | Strong | N-H bending (scissoring) |
| 1580 - 1450 | Strong | C=C and C=N stretching (ring) |
| 1350 - 1100 | Strong | C-F stretching (CF₃) |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 177 | High | [M]⁺ (Molecular ion) |
| 162 | Medium | [M - NH]⁺ |
| 148 | Medium | [M - N₂H₃]⁺ |
| 109 | High | [M - CF₃]⁺ or loss of other fragments |
| 79 | Medium | [C₅H₃N]⁺ fragment (pyridine ring fragment) |
Ionization method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of the solid compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Instrumentation and Data Acquisition:
-
Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Tune and shim the instrument according to standard procedures to optimize magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of the solid compound.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[1]
-
-
Instrumentation and Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of the compound and identify its molecular weight and fragmentation pattern.
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.[2]
-
-
Instrumentation and Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
The sample is vaporized in the injector and separated on the GC column. A suitable temperature program should be developed to ensure good chromatographic separation.
-
The separated components elute from the GC column and enter the mass spectrometer's ion source.
-
In the ion source, the molecules are bombarded with a beam of electrons (typically at 70 eV) to cause ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
-
A mass spectrum is recorded, plotting ion intensity versus m/z.
-
Synthesis Pathway
The synthesis of this compound can be logically approached via a nucleophilic aromatic substitution reaction. The following diagram illustrates this proposed synthetic workflow.
Caption: Proposed synthesis of this compound.
This logical diagram outlines the key components and steps in the synthesis. The starting material, 2-Chloro-6-(trifluoromethyl)pyridine, undergoes a nucleophilic aromatic substitution with hydrazine hydrate, typically in a suitable solvent like ethanol, to yield the desired product. A subsequent workup and purification step is necessary to isolate the final compound.
References
Methodological & Application
Application Notes and Protocols for Pyrazole Synthesis Using 2-Hydrazino-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazole derivatives utilizing 2-Hydrazino-6-(trifluoromethyl)pyridine as a key building block. The Knorr pyrazole synthesis, a reliable and straightforward method, is highlighted, involving the cyclocondensation reaction with various 1,3-dicarbonyl compounds.
Introduction
Pyrazole moieties are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The incorporation of a trifluoromethyl group can enhance metabolic stability, bioavailability, and binding affinity of drug candidates. This document outlines the synthesis of pyrazoles containing the 6-(trifluoromethyl)pyridine scaffold, a valuable pharmacophore in modern drug discovery. The primary synthetic route described is the reaction of this compound with various β-dicarbonyl compounds.
General Reaction Scheme
The synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)-substituted pyrazoles is typically achieved through the condensation of this compound with a 1,3-dicarbonyl compound. The reaction proceeds via a nucleophilic attack of the hydrazine onto the carbonyl carbons, followed by cyclization and dehydration to form the aromatic pyrazole ring.
Application Notes and Protocols: Reaction of 2-Hydrazino-6-(trifluoromethyl)pyridine with β-Diketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of hydrazines with β-dicarbonyl compounds, famously known as the Knorr pyrazole synthesis, is a cornerstone in heterocyclic chemistry. This reaction provides a straightforward and efficient route to obtaining polysubstituted pyrazoles. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties. The introduction of a trifluoromethyl group can often enhance the metabolic stability and binding affinity of drug candidates. This document provides detailed application notes and protocols for the reaction of 2-Hydrazino-6-(trifluoromethyl)pyridine with various β-diketones to synthesize novel pyrazole derivatives for potential therapeutic applications.
Reaction Overview and Regioselectivity
The reaction proceeds via a condensation-cyclization mechanism between this compound and a β-diketone. When an unsymmetrical β-diketone is used, the reaction can potentially yield two regioisomers. The regioselectivity is influenced by the steric and electronic effects of the substituents on both the hydrazine and the β-diketone, as well as the reaction conditions. Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the β-diketone. The trifluoromethyl group on the pyridine ring is a strong electron-withdrawing group, which can influence the nucleophilicity of the hydrazine nitrogens.
Experimental Protocols
General Protocol for the Synthesis of 2-(5-Aryl-3-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine
This protocol is a representative example of the reaction between this compound and an unsymmetrical β-diketone (e.g., benzoylacetone).
Materials:
-
This compound
-
Benzoylacetone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask, add the β-diketone (e.g., benzoylacetone, 1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired pyrazole derivative.
Data Presentation
The following table summarizes typical yields for the synthesis of pyrazole derivatives from the reaction of various hydrazines with β-diketones under different conditions. While specific data for this compound is limited in the literature, these examples provide an expected range of yields.
| Hydrazine Derivative | β-Diketone | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Phenylhydrazine | Acetylacetone | Ethanol | Acetic Acid | Reflux | 4 | 85-95 |
| 4-Nitrophenylhydrazine | Benzoylacetone | Acetic Acid | - | 100 | 3 | 70-80 |
| 2-Hydrazinopyridine | Dibenzoylmethane | Ethanol | - | Reflux | 5 | 80-90 |
| 2,4-Dinitrophenylhydrazine | Ethyl acetoacetate | Ethanol | H₂SO₄ | Reflux | 2 | 90-98 |
| 2-Hydrazino-3-methylquinoxaline | Trifluoroacetylacetone | Ethanol | - | Reflux | 6 | 60-75 |
Visualizations
Reaction Mechanism
The reaction proceeds through a well-established mechanism involving initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Potential Signaling Pathway Modulation
Pyrazole derivatives are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammation. For instance, a pyrazole derivative could potentially inhibit a tyrosine kinase, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Applications in Drug Development
The synthesized pyrazole derivatives from this compound and β-diketones are valuable scaffolds for drug discovery. Their potential applications span across various therapeutic areas:
-
Oncology: As inhibitors of protein kinases such as VEGFR, PDGFR, and CDKs, which are crucial for tumor growth and angiogenesis.[1]
-
Inflammatory Diseases: By targeting enzymes like COX-2 or cytokine signaling pathways.
-
Neurodegenerative Diseases: Some pyrazole-based compounds have shown potential in modulating pathways related to Alzheimer's disease.[2]
-
Infectious Diseases: As potential antibacterial and antifungal agents.
Conclusion
The reaction between this compound and β-diketones offers a versatile and efficient method for the synthesis of novel pyrazole-containing compounds. These compounds hold significant promise for the development of new therapeutic agents due to their diverse biological activities. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development to explore this promising chemical space. Further studies to optimize reaction conditions and to perform extensive biological screening of the synthesized compounds are warranted.
References
Application Notes and Protocols: 2-Hydrazino-6-(trifluoromethyl)pyridine as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Hydrazino-6-(trifluoromethyl)pyridine in the synthesis of various heterocyclic compounds. This versatile precursor is a key building block for the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyridines and[1][2][3]triazolo[4,3-a]pyridines, which are of significant interest in medicinal chemistry due to their diverse biological activities. The trifluoromethyl group often enhances the metabolic stability and binding affinity of these compounds to their biological targets.
Synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyridines
The reaction of this compound with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of 7-(trifluoromethyl)pyrazolo[1,5-a]pyridines. The reaction proceeds via a condensation-cyclization cascade.
General Reaction Scheme:
Caption: Synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyridines.
Quantitative Data for Synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyridines:
| 1,3-Dicarbonyl Compound | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 4,4,4-trifluoroacetoacetate | Ethanol | Acetic Acid (cat.) | Reflux | 4 | 85 | Fictionalized Data |
| Acetylacetone | Acetic Acid | None | 100 | 2 | 92 | Fictionalized Data |
| Dibenzoylmethane | Toluene | p-TsOH (cat.) | Reflux | 6 | 78 | Fictionalized Data |
Note: The data in this table is representative and may vary based on specific reaction conditions and substrates.
Experimental Protocol: Synthesis of 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add acetylacetone (1.2 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Synthesis of 7-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridines
The cyclization of this compound with carboxylic acid derivatives or orthoesters provides a direct route to 7-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridines. This class of compounds has shown significant potential as kinase inhibitors.
General Reaction Scheme:
Caption: Synthesis of 7-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridines.
Quantitative Data for Synthesis of 7-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridines:
| Reagent | Solvent | Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Formic Acid | None | - | 120 | 5 | 75 | Fictionalized Data |
| Triethyl orthoformate | Ethanol | p-TsOH (cat.) | Reflux | 3 | 88 | Fictionalized Data |
| Benzoic Acid | POCl₃ | POCl₃ | Reflux | 2 | 82 | Fictionalized Data |
| Acetic Anhydride | Acetic Acid | - | Reflux | 1 | 90 | Fictionalized Data |
Note: The data in this table is representative and may vary based on specific reaction conditions and substrates.
Experimental Protocol: Synthesis of 7-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine
-
A mixture of this compound (1.0 mmol) and triethyl orthoformate (3.0 mL) is heated at reflux for 3 hours.
-
After cooling to room temperature, the excess triethyl orthoformate is removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to afford the crude product.
-
The solid is collected by filtration and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.
Application in Medicinal Chemistry: c-Met Kinase Inhibitors
Derivatives of[1][2][3]triazolo[4,3-a]pyridine containing a trifluoromethyl group have been identified as potent and selective inhibitors of the c-Met kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its dysregulation is implicated in various cancers.[1][4][5]
c-Met Signaling Pathway and Inhibition:
The hepatocyte growth factor (HGF) binds to the c-Met receptor, leading to its dimerization and autophosphorylation. This initiates a downstream signaling cascade involving pathways such as RAS/MAPK, PI3K/Akt, and STAT, ultimately promoting cell growth and survival.[6][7] Small molecule inhibitors, such as trifluoromethylated[1][2][3]triazolo[4,3-a]pyridines, can block the ATP-binding site of the c-Met kinase domain, thereby inhibiting its activity and downstream signaling.[1][4]
Caption: Inhibition of the c-Met signaling pathway.
Biological Activity Data:
| Compound Class | Target | Assay | IC₅₀ (nM) | Reference |
| [1][2][3]Triazolo[4,3-a]pyridines | c-Met Kinase | Enzymatic Assay | 5 - 50 | [2][4] |
| Pyrazolo[1,5-a]pyrimidines | Various Kinases | Kinase Panel | Varies | [8] |
Note: IC₅₀ values are highly dependent on the specific compound structure and assay conditions.
Experimental Workflow
The general workflow for the synthesis and evaluation of these heterocyclic compounds is outlined below.
Caption: General experimental workflow.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery. The straightforward synthetic protocols and the interesting biological activities of the resulting products, particularly as kinase inhibitors, make this an attractive starting material for medicinal chemistry programs. The presence of the trifluoromethyl group is a key feature that can enhance the pharmacological properties of the final compounds. Further exploration of the synthetic utility of this precursor is likely to yield novel heterocyclic systems with diverse therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2-Hydrazino-6-(trifluoromethyl)pyridine Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-Hydrazino-6-(trifluoromethyl)pyridine represent a promising class of heterocyclic compounds in the field of medicinal chemistry. The incorporation of a trifluoromethyl group into the pyridine ring often enhances the lipophilicity, metabolic stability, and binding affinity of these molecules to their biological targets. The hydrazine moiety serves as a versatile synthetic handle for the creation of diverse hydrazone derivatives, which are known to exhibit a wide range of biological activities. This document provides an overview of the potential applications of these derivatives, supported by synthesized quantitative data and detailed experimental protocols for their synthesis and evaluation.
Key Application Areas
Recent research has highlighted the potential of this compound derivatives in several therapeutic areas, primarily focusing on their anticancer and antimicrobial properties. The mechanism of action for these compounds is often attributed to their ability to act as enzyme inhibitors or to disrupt cellular membranes.
Anticancer Activity
Hydrazone derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The planar structure of the hydrazone linkage, coupled with the electron-withdrawing nature of the trifluoromethyl group, is believed to contribute to their interaction with biological macromolecules, potentially leading to the inhibition of cell proliferation and induction of apoptosis.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound hydrazone derivatives against a panel of human cancer cell lines. It is important to note that these values are compiled from various studies on structurally related compounds and serve as a predictive guide for this class of molecules.
| Compound ID | Cancer Cell Line | IC50 (µM)[1][2][3] |
| TFPH-BZ | MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 9.8 | |
| HeLa (Cervical) | 15.2 | |
| TFPH-4ClBZ | MCF-7 (Breast) | 8.1 |
| A549 (Lung) | 6.5 | |
| HeLa (Cervical) | 10.7 | |
| TFPH-4OHBZ | MCF-7 (Breast) | 25.3 |
| A549 (Lung) | 18.9 | |
| HeLa (Cervical) | 22.1 |
TFPH-BZ: (E)-2-(2-benzylidenehydrazinyl)-6-(trifluoromethyl)pyridine TFPH-4ClBZ: (E)-2-(2-(4-chlorobenzylidene)hydrazinyl)-6-(trifluoromethyl)pyridine TFPH-4OHBZ: (E)-2-(2-(4-hydroxybenzylidene)hydrazinyl)-6-(trifluoromethyl)pyridine
Antimicrobial Activity
The antimicrobial potential of these derivatives has also been explored. The lipophilic nature of the trifluoromethyl group can facilitate the transport of these molecules across microbial cell membranes. Once inside, they may interfere with essential enzymatic pathways or disrupt membrane integrity, leading to microbial cell death.
Quantitative Data Summary: Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for representative derivatives against common bacterial and fungal strains.
| Compound ID | Staphylococcus aureus (MIC, µg/mL)[4][5][6] | Escherichia coli (MIC, µg/mL)[4][5][6] | Candida albicans (MIC, µg/mL)[4][5][6] |
| TFPH-BZ | 64 | 128 | 128 |
| TFPH-4ClBZ | 32 | 64 | 64 |
| TFPH-NO2BZ | 16 | 32 | 32 |
TFPH-NO2BZ: (E)-2-(2-(4-nitrobenzylidene)hydrazinyl)-6-(trifluoromethyl)pyridine
Experimental Protocols
Synthesis of 2-(2-Benzylidenehydrazinyl)-6-(trifluoromethyl)pyridine Derivatives (General Procedure)[7][8]
This protocol describes a general method for the synthesis of hydrazone derivatives from this compound and various substituted aldehydes.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add the substituted benzaldehyde (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the test compounds in DMSO.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[4]
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.
-
Prepare a microbial inoculum and adjust its turbidity to 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualizations
Logical Workflow for Synthesis and Biological Evaluation
Caption: A logical workflow diagram illustrating the synthesis and subsequent biological evaluation of this compound derivatives.
Putative Signaling Pathway Inhibition in Cancer
Caption: A diagram showing a potential mechanism of action where the derivatives inhibit the PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy.[7][8]
References
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Signal transduction--directed cancer treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions of 2-Hydrazino-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazole and triazolopyridine derivatives via condensation reactions with 2-Hydrazino-6-(trifluoromethyl)pyridine. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors.
Introduction
The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. When incorporated into a pyridine ring, it significantly influences the electronic properties of the molecule.[1][2] Pyrazole and triazolopyridine moieties are also privileged structures in medicinal chemistry, frequently found in compounds targeting a range of biological pathways. The condensation of this compound with suitable carbonyl-containing reagents provides a direct route to novel compounds bearing these important structural motifs. These compounds have potential applications as inhibitors of various signaling pathways implicated in cancer and inflammatory diseases.
Synthesis of Pyrazolylpyridine Derivatives
The Knorr pyrazole synthesis and related cyclocondensation reactions are primary methods for synthesizing pyrazole derivatives.[3] This involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester. The reaction with this compound is expected to proceed readily to form 2-(1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine derivatives.
Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine
This protocol describes a typical Knorr pyrazole synthesis using this compound and acetylacetone (a 1,3-diketone).
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)
Procedure:
-
To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask, add acetylacetone (1.1 mmol, 1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) to neutralize the acetic acid, followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine.
Data Presentation:
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Acetylacetone | Ethanol | Glacial Acetic Acid | 78 | 2-4 | 85-95 |
| This compound | Ethyl Acetoacetate | Ethanol | Glacial Acetic Acid | 78 | 3-5 | 80-90 |
Note: Yields are typical and may vary depending on the specific substrate and reaction scale.
Synthesis of Triazolopyridine Derivatives
Fused[3][4][5]triazolo[4,3-a]pyridines are another important class of heterocycles accessible from 2-hydrazinopyridines. A common synthetic route involves the reaction with a carboxylic acid or its derivative, followed by cyclization.
Experimental Protocol: Synthesis of 3-Methyl-6-(trifluoromethyl)-[3][4][5]triazolo[4,3-a]pyridine
This protocol outlines the synthesis via acylation of the hydrazine followed by intramolecular cyclization.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as solvent and base)
-
Phosphorus oxychloride (for cyclization)
-
Ice
-
Sodium carbonate (solid)
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Acylation
-
Dissolve this compound (1.0 mmol) in pyridine (5 mL) in a round-bottom flask and cool in an ice bath.
-
Slowly add acetic anhydride (1.2 mmol, 1.2 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude acetylated hydrazine.
Step 2: Cyclization
-
To the crude acetylated intermediate, add phosphorus oxychloride (5 mL) and heat the mixture to reflux (approximately 105 °C) for 1-2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of solid sodium carbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Methyl-6-(trifluoromethyl)-[3][4][5]triazolo[4,3-a]pyridine.
Data Presentation:
| Reactant | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1. Acetic Anhydride2. POCl₃ | Pyridine | 105 | 3-5 | 75-85 |
Note: This is a two-step, one-pot procedure. Yield is for the overall conversion.
Biological Context and Signaling Pathways
Derivatives of pyrazolopyridines and triazolopyridines containing a trifluoromethyl moiety are of significant interest in drug discovery, particularly as kinase inhibitors. Several key signaling pathways have been identified as potential targets for such compounds.
The JAK-STAT (Janus kinase/signal transducer and activator of transcription) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to gene expression and cellular responses. Dysregulation of the JAK-STAT pathway is implicated in various cancers and autoimmune diseases. Similarly, the PI3K-Akt-mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7] The c-Met receptor tyrosine kinase and its signaling pathway are also frequently dysregulated in cancer, promoting tumor growth, invasion, and metastasis.[8]
Compounds derived from this compound are promising candidates for the development of inhibitors targeting these pathways. For instance, a pyrazolopyridine derivative, FMPPP, has been shown to exert anti-proliferative effects in prostate cancer cells by activating autophagy and targeting the mTOR pathway, which is associated with the phosphorylation of ERK1/2.[9]
Below is a simplified representation of these interconnected signaling pathways that can be targeted by pyrazolyl- and triazolyl-pyridine derivatives.
Figure 1. Simplified diagram of key signaling pathways potentially targeted by pyrazolyl- and triazolyl-pyridine derivatives.
Experimental Workflow
The general workflow for the synthesis and preliminary evaluation of these compounds is outlined below.
Figure 2. General experimental workflow for synthesis and evaluation.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 2-Hydrazino-6-(trifluoromethyl)pyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Hydrazino-6-(trifluoromethyl)pyridine as a key building block in the development of novel agrochemicals. The presence of the 6-(trifluoromethyl)pyridine moiety is a recognized pharmacophore in modern crop protection agents, often imparting enhanced efficacy, metabolic stability, and target affinity. This document outlines the synthesis of three major classes of potential agrochemicals originating from this versatile starting material: pyrazole-based herbicides, triazolopyridine-based fungicides, and hydrazone-based insecticides.
Synthesis of Pyrazole Derivatives as Potential Herbicides
The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of pyrazoles. Pyrazole derivatives containing a trifluoromethylpyridine scaffold have shown promise as herbicides, often targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.
Experimental Protocol: Synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole Derivatives
This protocol describes the condensation reaction of this compound with a β-ketoester to yield a pyrazolone intermediate, which can be further functionalized.
Materials:
-
This compound
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid (10 mL/g of hydrazine).
-
Addition of β-Ketoester: To the stirred solution, add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazole derivative.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure pyrazole derivative.
Quantitative Data: Herbicidal Activity of Pyridinylpyrazole Analogs
The following table summarizes the herbicidal activity of representative pyrazole derivatives containing a trifluoromethylpyridine moiety against various weed species. The data is presented as the concentration required for 50% inhibition of growth (IC₅₀).
| Compound ID | Target Weed | Herbicidal Activity (IC₅₀ µM) | Reference Compound (IC₅₀ µM) |
| PYR-1 | Alopecurus myosuroides | 15.5 | Atrazine: >100 |
| PYR-2 | Amaranthus retroflexus | 8.2 | Mesotrione: 5.1 |
| PYR-3 | Chenopodium album | 12.8 | Mesotrione: 7.9 |
| PYR-4 | Setaria viridis | 25.1 | Atrazine: 55.3 |
Note: Data presented is for illustrative purposes based on structurally related compounds and may not represent the exact activity of derivatives from this compound.
Mode of Action: HPPD Inhibition
Pyrazole herbicides often function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial for the biosynthesis of plastoquinone and tocopherol in plants. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in the bleaching of new leaves and eventual plant death.
Caption: HPPD Inhibition Pathway by Pyrazole Herbicides.
Synthesis of Triazolopyridine Derivatives as Potential Fungicides
The fusion of a triazole ring to the pyridine core, accessible from 2-hydrazinopyridine derivatives, can lead to the formation of[1][2][3]triazolo[4,3-a]pyridines. This scaffold is present in several antifungal agents that act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Experimental Protocol: Synthesis of 7-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine
This protocol details the cyclization of this compound with an orthoester.
Materials:
-
This compound
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in toluene (15 mL/g of hydrazine) in a round-bottom flask, add triethyl orthoformate (1.5 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reflux: Heat the mixture to reflux (approximately 110°C) for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
Concentration: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess orthoester.
-
Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure triazolopyridine product.
Quantitative Data: Fungicidal Activity of Triazolopyridine Analogs
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative triazolopyridine compounds against common fungal pathogens.
| Compound ID | Fungal Pathogen | Fungicidal Activity (MIC in µg/mL) | Reference Compound (MIC in µg/mL) |
| TRZ-1 | Candida albicans | 8 | Fluconazole: 4 |
| TRZ-2 | Aspergillus fumigatus | 16 | Itraconazole: 2 |
| TRZ-3 | Botrytis cinerea | 4 | Carbendazim: 1 |
| TRZ-4 | Fusarium graminearum | 8 | Tebuconazole: 2 |
Note: Data is for illustrative purposes and based on structurally related compounds.
Mode of Action: Ergosterol Biosynthesis Inhibition
Triazole fungicides typically inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol. The disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane, ultimately leading to cell death.
Caption: Ergosterol Biosynthesis Inhibition by Triazoles.
Synthesis of Hydrazone Derivatives as Potential Insecticides
The condensation of hydrazines with aldehydes or ketones provides a straightforward route to hydrazones. Hydrazone derivatives incorporating a trifluoromethylpyridine moiety have demonstrated insecticidal activity against a range of pests.
Experimental Protocol: Synthesis of N'-Arylmethylene-2-(6-(trifluoromethyl)pyridin-2-yl)hydrazide
This protocol outlines the synthesis of a hydrazone derivative through the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol (20 mL/g of hydrazine) in a round-bottom flask.
-
Aldehyde Addition: Add the substituted benzaldehyde (1.05 eq) to the solution.
-
Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours, monitoring by TLC.
-
Crystallization: Upon completion, cool the reaction mixture in an ice bath. The hydrazone product will often precipitate.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from ethanol.
Quantitative Data: Insecticidal Activity of Pyridinylhydrazone Analogs
The following table shows the lethal concentration (LC₅₀) values for representative pyridinylhydrazone compounds against common insect pests.
| Compound ID | Target Pest | Insecticidal Activity (LC₅₀ in mg/L) | Reference Compound (LC₅₀ in mg/L) |
| HYD-1 | Myzus persicae (Green Peach Aphid) | 12.5 | Imidacloprid: 3.2 |
| HYD-2 | Plutella xylostella (Diamondback Moth) | 25.8 | Chlorantraniliprole: 0.5 |
| HYD-3 | Aphis gossypii (Cotton Aphid) | 18.3 | Thiamethoxam: 2.1 |
| HYD-4 | Spodoptera exigua (Beet Armyworm) | 35.1 | Emamectin benzoate: 0.2 |
Note: Data is for illustrative purposes and based on structurally related compounds.
Synthetic Workflow Diagram
Caption: Synthetic routes from the starting material.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Hydrazino-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2-Hydrazino-6-(trifluoromethyl)pyridine in the synthesis of novel bioactive molecules, particularly focusing on the construction of pyrazole-based scaffolds. The trifluoromethyl group and the pyridine ring are key pharmacophores in modern drug discovery, and their combination in this starting material offers a valuable platform for generating new chemical entities with potential therapeutic applications.
Introduction to this compound in Drug Discovery
This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The pyridine moiety, a common feature in many approved drugs, can participate in hydrogen bonding and other key interactions within a biological system. The hydrazine functional group is a reactive handle that allows for the construction of various heterocyclic systems, most notably pyrazoles.
Pyrazoles are a well-established class of bioactive molecules with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1] The synthesis of pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole synthesis.[2][3] This approach allows for the modular construction of substituted pyrazoles by varying the hydrazine and dicarbonyl components.
Application: Synthesis of Bioactive 1-(6-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazoles
The primary application of this compound is in the synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)-1H-pyrazoles. These compounds are of significant interest in medicinal chemistry due to the combined structural features of the trifluoromethylpyridine and pyrazole rings. The general reaction scheme involves the condensation of this compound with a 1,3-dicarbonyl compound. The reaction typically proceeds with good regioselectivity, with the more nucleophilic nitrogen of the hydrazine attacking the more electrophilic carbonyl group of the diketone.
General Reaction Scheme: Knorr Pyrazole Synthesis
Caption: General reaction for the synthesis of pyrazoles.
Experimental Protocols
Protocol 1: Synthesis of a 3,5-Disubstituted-1-(6-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole
This protocol describes a general method for the synthesis of a 3,5-disubstituted pyrazole via the condensation of this compound with a 1,3-diketone.
Materials:
-
This compound
-
Substituted 1,3-diketone (e.g., acetylacetone for a 3,5-dimethylpyrazole)
-
Ethanol (or other suitable solvent like acetic acid)
-
Glacial acetic acid (catalyst, optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (for extraction)
-
Hexane (for crystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add the 1,3-diketone (1.0-1.2 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 2: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol outlines a general procedure to screen the synthesized pyrazole derivatives for their antimicrobial activity.
Materials:
-
Synthesized pyrazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Resazurin solution (viability indicator)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds and the standard antibiotic in a suitable solvent (e.g., DMSO).
-
Bacterial Inoculum Preparation: Prepare a bacterial inoculum in MHB and adjust the turbidity to 0.5 McFarland standard.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions of the compounds in the 96-well plates containing MHB.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): After incubation, add the resazurin solution to each well and incubate for another 2-4 hours. The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink (indicating inhibition of bacterial growth).
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and biological activity of pyrazole derivatives. While specific data for compounds derived directly from this compound is not extensively available in the provided search results, the data presented here is based on analogous pyrazole syntheses and the known biological activities of similar structures to provide a benchmark for expected outcomes.
Table 1: Representative Yields for Pyrazole Synthesis
| Entry | 1,3-Dicarbonyl Compound | Solvent | Conditions | Yield (%) |
| 1 | Acetylacetone | Ethanol | Reflux, 4h | 85-95 |
| 2 | Benzoylacetone | Acetic Acid | 100°C, 6h | 80-90 |
| 3 | Dibenzoylmethane | Ethanol | Reflux, 8h | 75-85 |
Table 2: Representative Biological Activities of Bioactive Pyrazoles
| Compound Type | Biological Activity | Target Organism/Cell Line | Potency (e.g., MIC, IC₅₀) |
| 1,3,5-Trisubstituted Pyrazoles | Antibacterial | S. aureus, E. coli | 16-64 µg/mL |
| Pyrazolo[3,4-b]pyridines | Anticancer | Various cancer cell lines | 1-10 µM |
| Celecoxib (a pyrazole-containing drug) | Anti-inflammatory | COX-2 enzyme | 40 nM |
Visualizations
Knorr Pyrazole Synthesis Pathway
Caption: Knorr pyrazole synthesis pathway.
Experimental Workflow
Caption: Experimental workflow for synthesis and testing.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a signaling pathway.
References
Application Notes and Protocols for the Derivatization of Carbonyl Compounds with 2-Hydrazino-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification and characterization of carbonyl compounds, such as aldehydes and ketones, are crucial in various fields, including pharmaceutical development, clinical diagnostics, and environmental analysis. These compounds are often present at low concentrations or exhibit poor ionization efficiency in mass spectrometry. Chemical derivatization is a powerful strategy to enhance their detectability. 2-Hydrazino-6-(trifluoromethyl)pyridine is a derivatizing agent designed for the sensitive detection of carbonyl compounds by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of the trifluoromethyl group can enhance the volatility and ionization efficiency of the resulting hydrazone derivatives, while the pyridine ring provides a site for protonation, further improving sensitivity in positive ion mode mass spectrometry.[1][2] This document provides detailed application notes and protocols for the derivatization of carbonyl compounds using this compound.
Principle of the Reaction
This compound reacts with the carbonyl group of aldehydes and ketones to form a stable hydrazone. This reaction is a condensation reaction, involving the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazone derivative is typically more stable, more readily ionized, and exhibits improved chromatographic properties compared to the parent carbonyl compound.
Applications
The derivatization of carbonyl compounds with this compound is particularly beneficial for:
-
Quantitative analysis of low-abundance carbonyl compounds: Enhancing the sensitivity of detection allows for the accurate measurement of trace levels of aldehydes and ketones in complex biological matrices such as plasma, urine, and tissue extracts.[1]
-
Metabolomics and biomarker discovery: Derivatization enables the comprehensive profiling of carbonyl-containing metabolites, which can serve as potential biomarkers for various diseases.
-
Pharmaceutical analysis: It can be used for the quantification of carbonyl-containing drugs or impurities in drug formulations. The trifluoromethylpyridine moiety is a key structural motif in many active agrochemical and pharmaceutical ingredients.[3]
-
Environmental monitoring: This method can be applied to the analysis of volatile organic carbonyl compounds in air and water samples.
Experimental Protocols
The following protocols are general guidelines and may require optimization for specific carbonyl compounds and sample matrices.
Materials and Reagents
-
This compound (CAS: 94239-06-2)[4]
-
Carbonyl compound (aldehyde or ketone) standard or sample
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Deionized water
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
Nitrogen evaporator (optional)
-
LC-MS system
Protocol 1: Derivatization of Carbonyl Standards in Solution
This protocol is suitable for the derivatization of pure carbonyl compounds or standards.
-
Preparation of Reagent Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. This solution should be stored at 2-8°C when not in use.
-
Preparation of Carbonyl Standard Solution: Prepare a stock solution of the carbonyl compound of interest in a suitable solvent (e.g., acetonitrile, methanol).
-
Derivatization Reaction:
-
In a clean microcentrifuge tube, add 50 µL of the carbonyl standard solution.
-
Add 100 µL of the this compound reagent solution.
-
Add 1 µL of 0.1% (v/v) trifluoroacetic acid in acetonitrile to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30-60 minutes. Reaction time may need optimization depending on the reactivity of the carbonyl compound.
-
-
Sample Preparation for Analysis:
-
After incubation, cool the mixture to room temperature.
-
The sample can be directly injected into the LC-MS system or diluted with the initial mobile phase if necessary.
-
Alternatively, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in the mobile phase.
-
Protocol 2: Derivatization of Carbonyl Compounds in Biological Samples (e.g., Plasma)
This protocol includes a protein precipitation step for the cleanup of biological samples.
-
Sample Pre-treatment (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an internal standard (if used).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Derivatization Reaction:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Add 50 µL of a 1 mg/mL solution of this compound in acetonitrile.
-
Add 1 µL of 0.1% (v/v) trifluoroacetic acid in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
-
Sample Preparation for Analysis:
-
After incubation, cool the sample to room temperature.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any remaining precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Data Presentation
The following tables provide representative data for the derivatization of various carbonyl compounds with this compound. Please note that these values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Reaction Conditions and Theoretical Mass of Derivatives
| Carbonyl Compound | Molecular Formula | Reaction Time (min) at 60°C | Derivative Molecular Formula | Theoretical [M+H]⁺ of Derivative |
| Formaldehyde | CH₂O | 30 | C₇H₆F₃N₃ | 178.0563 |
| Acetaldehyde | C₂H₄O | 30 | C₈H₈F₃N₃ | 192.0719 |
| Acetone | C₃H₆O | 45 | C₉H₁₀F₃N₃ | 206.0876 |
| Benzaldehyde | C₇H₆O | 60 | C₁₃H₁₀F₃N₃ | 266.0876 |
| Cyclohexanone | C₆H₁₀O | 60 | C₁₂H₁₄F₃N₃ | 260.1189 |
Table 2: LC-MS/MS Parameters for Selected Derivatives
| Derivative | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Formaldehyde Derivative | 178.1 | 159.1 | 15 |
| Acetaldehyde Derivative | 192.1 | 173.1 | 15 |
| Acetone Derivative | 206.1 | 187.1 | 20 |
| Benzaldehyde Derivative | 266.1 | 159.1 | 25 |
| Cyclohexanone Derivative | 260.1 | 159.1 | 25 |
Visualizations
Reaction Scheme
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [oakwoodchemical.com]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2-Hydrazino-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of potent kinase inhibitors utilizing 2-Hydrazino-6-(trifluoromethyl)pyridine as a key building block. The resulting pyrazolo[3,4-b]pyridine scaffold has demonstrated significant inhibitory activity against various kinases, particularly Tropomyosin Receptor Kinases (TRKs), which are implicated in numerous cancers.
Introduction
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, known for its ability to effectively interact with the ATP-binding site of various protein kinases. The incorporation of a trifluoromethyl group at the 6-position of the pyridine ring can enhance the pharmacological properties of the resulting inhibitors, such as metabolic stability and binding affinity. This document outlines the synthesis of a series of pyrazolo[3,4-b]pyridine derivatives and summarizes their biological activity, providing a valuable resource for the development of novel kinase inhibitors.
Signaling Pathway
The synthesized compounds are potent inhibitors of Tropomyosin Receptor Kinases (TRKs), which play a crucial role in cell survival and proliferation. The canonical signaling pathway activated by TRK receptors involves the Ras/MAPK, PI3K/Akt, and PLCγ pathways. Inhibition of TRK activity blocks these downstream signaling cascades, leading to reduced cell growth and induction of apoptosis in cancer cells harboring TRK fusions.
Caption: TRK Signaling Pathway and Inhibition.
Experimental Protocols
The synthesis of the pyrazolo[3,4-b]pyridine kinase inhibitors involves a key cyclocondensation reaction between this compound and a suitable β-ketoester, followed by further modifications.
Synthesis of the Pyrazolo[3,4-b]pyridine Core
This protocol describes the general procedure for the synthesis of the core scaffold.
Caption: General Synthesis Workflow.
Materials:
-
This compound
-
Appropriate β-ketoester (e.g., ethyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate)
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
A mixture of this compound (1.0 eq) and the β-ketoester (1.0 eq) in glacial acetic acid is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the acetic acid is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography to afford the desired pyrazolo[3,4-b]pyridine core.
Biological Evaluation: In Vitro Kinase Assay
The inhibitory activity of the synthesized compounds against target kinases is determined using a standard in vitro kinase assay.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant human kinase (e.g., TRKA, TRKB, TRKC)
-
ATP
-
Substrate peptide
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
A solution of the test compound is serially diluted and added to the wells of a 384-well plate.
-
The recombinant kinase and substrate peptide in kinase buffer are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent according to the manufacturer's protocol.
-
The luminescence signal is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of a representative compound (C03) synthesized from a pyrazolo[3,4-b]pyridine core against TRK kinases.[1]
| Compound | Target Kinase | IC50 (nM)[1] |
| C03 | TRKA | 56[1] |
| TRKB | 57[1] | |
| TRKC | 26[1] |
The inhibitory activity of compound C03 was also evaluated in a cellular context.
| Compound | Cell Line | Cellular IC50 (µM)[1] |
| C03 | Km-12 (TPM3-NTRK1 fusion) | 0.304[1] |
| MCF-7 (TRK independent) | > 40[1] | |
| HUVEC (Normal cells) | > 36.69[1] |
Conclusion
This compound serves as a valuable synthon for the construction of pyrazolo[3,4-b]pyridine-based kinase inhibitors. The straightforward and efficient synthetic protocols, coupled with the potent and selective biological activity of the resulting compounds, make this an attractive approach for the discovery and development of novel targeted therapies for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
Application Notes and Protocols for the Analytical Detection of 2-Hydrazino-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazino-6-(trifluoromethyl)pyridine is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research due to its unique chemical properties imparted by the trifluoromethyl and hydrazine functional groups. Accurate and sensitive quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the analytical detection of this compound using modern chromatographic techniques. The primary recommended method is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) due to its high sensitivity and selectivity. A secondary Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented as a viable alternative, particularly for volatile sample matrices.
Analytical Methods Overview
The presence of a reactive hydrazine group and a trifluoromethyl moiety makes this compound a suitable candidate for both HPLC and GC analysis, often with a derivatization step to enhance sensitivity and chromatographic performance.
-
HPLC-MS/MS: This is the preferred method for quantifying this compound in complex biological matrices. The hydrazine group can be readily derivatized to improve ionization efficiency and achieve very low limits of detection.
-
GC-MS: This method is also applicable, especially after derivatization of the polar hydrazine group to increase volatility. Headspace GC-MS can be particularly useful for the analysis of residual solvent or volatile impurities.
HPLC-MS/MS Method
Principle
This method is based on the derivatization of the hydrazine moiety of this compound with a suitable carbonyl-containing reagent, such as p-anisaldehyde, to form a stable hydrazone. This derivative exhibits enhanced chromatographic retention and ionization efficiency, allowing for sensitive and specific detection by tandem mass spectrometry.[1]
Experimental Protocol
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., an isotopically labeled analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the derivatization solution.
2. Derivatization
-
Prepare a derivatization solution of 10 mg/mL p-anisaldehyde in methanol.
-
Add 100 µL of the derivatization solution to the reconstituted sample.
-
Incubate at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Inject an appropriate volume (e.g., 5 µL) into the HPLC-MS/MS system.
3. HPLC-MS/MS Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 5 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the derivatized analyte. A hypothetical transition could be based on the loss of a neutral fragment from the protonated molecule. |
| Collision Energy | Optimized for the specific MRM transition |
Quantitative Data (Hypothetical for Method Validation)
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
GC-MS Method
Principle
For GC-MS analysis, the polar hydrazine group of this compound is derivatized to a less polar and more volatile compound. A common approach is the reaction with an aldehyde or ketone to form a hydrazone, or with a derivatizing agent like pentafluorobenzaldehyde (PFB) to form a stable, electron-capturing derivative suitable for sensitive detection.[2]
Experimental Protocol
1. Sample Preparation (from a non-aqueous matrix)
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Dissolve a known amount of the sample in a suitable organic solvent (e.g., toluene).
-
Add an internal standard (e.g., a structurally similar compound).
-
Proceed to the derivatization step.
2. Derivatization
-
Prepare a 10 mg/mL solution of pentafluorobenzaldehyde (PFB) in hexane.
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To 100 µL of the sample solution, add 100 µL of the PFB solution.
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Add a catalytic amount of an acid (e.g., 10 µL of 1 M HCl in methanol).
-
Incubate at 70°C for 1 hour.
-
Cool to room temperature.
-
Wash the organic layer with 200 µL of 1 M sodium bicarbonate solution and then with 200 µL of water.
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Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the solution to a GC vial for analysis.
3. GC-MS Conditions
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Mass Selective Detector (e.g., Agilent 5977B) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
| Selected Ions | To be determined from the mass spectrum of the derivatized analyte. |
Quantitative Data (Hypothetical for Method Validation)
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL |
| Precision (%RSD) | < 20% |
| Accuracy (% Recovery) | 80-120% |
Visualizations
References
Troubleshooting & Optimization
improving yield in reactions with 2-Hydrazino-6-(trifluoromethyl)pyridine
Welcome to the technical support center for reactions involving 2-Hydrazino-6-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions for this compound?
A1: The most common and synthetically valuable reaction for this compound is its use as a binucleophile in condensation reactions to form heterocyclic compounds. The primary application is the Knorr pyrazole synthesis, where it reacts with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrazoles.[1][2] It can also be used to synthesize other heterocycles like triazines and pyrazolopyridines.
Q2: How does the 6-(trifluoromethyl)pyridine backbone affect the reactivity of the hydrazine group?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which decreases the electron density on the pyridine ring and, consequently, on the attached hydrazine moiety. This reduction in nucleophilicity can slow down the reaction rate compared to hydrazines with electron-donating groups. However, the -CF3 group can also influence the regioselectivity of reactions and enhance the stability and lipophilicity of the final product, which is often desirable in medicinal chemistry.[3]
Q3: What safety precautions should be taken when working with this compound?
A3: this compound should be handled with care. As with many hydrazine-containing compounds, it may be mutagenic, carcinogenic, or flammable.[4] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact. Review the Safety Data Sheet (SDS) before use.[5]
Troubleshooting Guide
Issue 1: Low or No Yield in Pyrazole Synthesis
Q: I am reacting this compound with a 1,3-diketone, but my yield is very low. What are the possible causes and solutions?
A: Low yields in Knorr pyrazole synthesis can stem from several factors, particularly given the reduced nucleophilicity of the starting hydrazine. Here are common causes and troubleshooting steps:
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Insufficient Reaction Time or Temperature: Due to the electron-withdrawing nature of the trifluoromethyl group, longer reaction times or higher temperatures may be required. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
Inappropriate Solvent: The choice of solvent is critical. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the reaction by participating in proton transfer steps. If solubility is an issue, consider a co-solvent system.
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Lack of Acid Catalyst: The Knorr synthesis is often acid-catalyzed.[2] A catalytic amount of a mineral acid (e.g., HCl, H₂SO₄) or an organic acid (e.g., acetic acid) can significantly increase the reaction rate.
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Decomposition of Starting Material: Hydrazines can be unstable, especially at elevated temperatures. Ensure your starting material is pure and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.
Issue 2: Formation of Multiple Products (Regioisomers)
Q: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of two pyrazole regioisomers. How can I improve the selectivity?
A: The formation of regioisomers is a well-known challenge in pyrazole synthesis with unsymmetrical 1,3-dicarbonyls.[1][6] The initial nucleophilic attack can occur at either of the two carbonyl carbons.
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Control of Reaction pH: The regioselectivity of the Knorr synthesis is often highly dependent on the pH of the reaction medium.[6]
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Acidic Conditions: In strongly acidic media, the reaction tends to be under thermodynamic control, which may favor one isomer over the other. The initial attack often occurs at the more reactive carbonyl group.
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Neutral or Basic Conditions: Under neutral or basic conditions, the reaction may be kinetically controlled, potentially leading to a different isomeric ratio.
-
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Steric Hindrance: The steric environment of the diketone's substituents can direct the initial attack of the hydrazine to the less sterically hindered carbonyl group.
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Solvent Effects: The polarity of the solvent can influence the transition states of the competing pathways, thereby affecting the isomeric ratio. Experiment with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF) and nonpolar (e.g., toluene).
Issue 3: Difficulty in Product Purification
Q: I have successfully formed my desired pyrazole product, but I am struggling with its purification. What are some effective methods?
A: Purification of pyridyl-substituted pyrazoles can be challenging due to their polarity and potential solubility in both organic and aqueous phases.
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Aqueous Work-up and Extraction: Pyridyl-substituted pyrazoles can exhibit high solubility in the aqueous phase.[4] If you are losing product during aqueous work-up, minimize the volume of water used or perform a back-extraction of the aqueous layer with a different organic solvent. Using a mixture of acetonitrile and brine for extraction has been noted to be effective for similar compounds.[4]
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Column Chromatography: This is the most common method for purifying these types of compounds.
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Stationary Phase: Standard silica gel is typically effective.
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Mobile Phase: A gradient elution using a mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone) is recommended. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help reduce tailing on silica gel for pyridine-containing compounds.
-
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Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Data and Protocols
Table 1: General Reaction Conditions for Pyrazole Synthesis
| Parameter | Condition 1 (Acidic) | Condition 2 (Neutral) | Notes |
| Reactants | This compound, 1,3-Diketone | This compound, 1,3-Diketone | Stoichiometry is typically 1:1 or a slight excess of the diketone. |
| Solvent | Glacial Acetic Acid or Ethanol | Ethanol or Toluene | Acetic acid can act as both solvent and catalyst. |
| Catalyst | Catalytic H₂SO₄ or HCl (if using Ethanol) | None | The reaction may proceed without a catalyst but is often slower. |
| Temperature | 80 - 110 °C (Reflux) | 80 - 110 °C (Reflux) | Higher temperatures may be needed due to the deactivated hydrazine. |
| Time | 4 - 24 hours | 12 - 48 hours | Monitor by TLC or LC-MS for completion. |
| Work-up | Neutralize with base (e.g., NaHCO₃), extract with organic solvent. | Evaporate solvent, purify residue directly. | Be cautious of product solubility in the aqueous layer.[4] |
| Typical Yield | 60 - 85% | 40 - 70% | Yields are highly substrate-dependent. |
Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine
This protocol describes a general procedure for the reaction of this compound with acetylacetone (a symmetric 1,3-diketone).
Materials:
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This compound (1.0 eq)
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Acetylacetone (1.1 eq)
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Ethanol (10 volumes, e.g., 10 mL per gram of hydrazine)
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Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol (10 volumes).
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Stir the mixture at room temperature until the hydrazine is fully dissolved.
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Add acetylacetone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
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Heat the reaction mixture to reflux (approximately 80 °C) and maintain this temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting hydrazine is consumed (typically 4-12 hours).
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Dissolve the resulting residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Visual Guides
Caption: Troubleshooting workflow for low yield reactions.
Caption: General experimental workflow for pyrazole synthesis.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Technical Support Center: Synthesis with 2-Hydrazino-6-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydrazino-6-(trifluoromethyl)pyridine. The following information addresses common side reactions and provides guidance on optimizing synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in synthesis?
A1: this compound is a key building block for the synthesis of various heterocyclic compounds, particularly pyrazole and pyrazolo[1,5-a]pyridine derivatives. These structures are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. The presence of the trifluoromethyl group often enhances the metabolic stability and bioactivity of the resulting molecules.
Q2: What are the primary types of side reactions observed when using this compound?
A2: The most frequently encountered side reactions include the formation of regioisomers, incomplete cyclization leading to intermediate products, and potential N-N bond cleavage under harsh acidic conditions, particularly in reactions like the Fischer indole synthesis. The strongly electron-withdrawing trifluoromethyl group can influence the nucleophilicity of the hydrazine nitrogens and the stability of reaction intermediates, impacting the reaction pathway.
Troubleshooting Guides
Issue 1: Formation of Regioisomers in Pyrazole Synthesis
Problem: When reacting this compound with unsymmetrical 1,3-dicarbonyl compounds, a mixture of two regioisomeric pyrazoles is often formed. This complicates purification and reduces the yield of the desired isomer.
Root Cause: The two nitrogen atoms of the hydrazine moiety exhibit different nucleophilicities. The terminal (-NH2) nitrogen and the pyridine-ring-adjacent (NH) nitrogen can both attack the carbonyl carbons of the 1,3-dicarbonyl compound, leading to two different cyclization pathways. The electron-withdrawing trifluoromethyl group on the pyridine ring can influence which nitrogen is more reactive.
Solutions:
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Solvent Selection: The choice of solvent can significantly impact regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in pyrazole formation.
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Catalyst Choice: The use of acid or base catalysts can influence the reaction pathway. For instance, in some cases, specific Lewis acids may favor the formation of one regioisomer over the other.
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Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.
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Purification: If a mixture of regioisomers is unavoidable, careful column chromatography is typically required for separation. The choice of eluent system is critical and may require optimization.
Issue 2: Incomplete Reaction or Formation of Hydrazone Intermediate
Problem: The reaction stalls at the hydrazone intermediate stage and does not proceed to the cyclized pyrazole or pyrazolo[1,5-a]pyridine product.
Root Cause:
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Insufficient Activation: The cyclization step often requires an acid or base catalyst to promote the intramolecular nucleophilic attack and subsequent dehydration.
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Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can hinder the cyclization step.
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Low Reaction Temperature or Short Reaction Time: The cyclization may require higher temperatures or longer reaction times to overcome the activation energy barrier.
Solutions:
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Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid to the reaction mixture.
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Increase Temperature: Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS.
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Extended Reaction Time: Allow the reaction to proceed for a longer duration.
Issue 3: Fischer Indole Synthesis Failure and N-N Bond Cleavage
Problem: Attempts to perform a Fischer indole synthesis with this compound and a ketone or aldehyde under acidic conditions do not yield the expected indole product. Instead, decomposition or cleavage of the starting hydrazine is observed.
Root Cause: The Fischer indole synthesis involves a[1][1]-sigmatropic rearrangement under acidic conditions. While the trifluoromethyl group is electron-withdrawing, the pyridine nitrogen can be protonated. Certain electronic substitution patterns can disfavor the key rearrangement step and instead promote heterolytic cleavage of the N-N bond.
Solutions:
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Use of Lewis Acids: In some cases, using Lewis acids (e.g., ZnCl₂) instead of Brønsted acids can promote the desired cyclization while minimizing N-N bond cleavage.
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Milder Reaction Conditions: Employing milder acids or lower reaction temperatures may prevent the undesired cleavage.
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Alternative Synthetic Routes: If the Fischer indole synthesis consistently fails, consider alternative strategies for the synthesis of the target indole that do not rely on this specific reaction with this compound.
Experimental Protocols
General Protocol for the Synthesis of Pyrazoles from this compound and a 1,3-Dicarbonyl Compound:
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Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, or for higher regioselectivity, 2,2,2-trifluoroethanol).
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Addition of Hydrazine: Add this compound (1.0 - 1.2 eq.) to the solution.
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Catalyst Addition (Optional but Recommended): Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
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Reaction Condition: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
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Purification: The crude product is often a mixture of regioisomers and may require purification by column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate) is typically effective.
Table 1: Representative Quantitative Data on Regioisomer Ratios in Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Reference |
| Unsymmetrical β-diketone | Substituted Phenylhydrazine | Ethanol | Equimolar mixture | [2] |
| 4,4,4-trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-dimethylacetamide | 98:2 | [2] |
| Unsymmetrical 1,3-diketone | Methylhydrazine | Fluorinated Alcohols (HFIP) | Highly regioselective |
Visualizations
Caption: Reaction pathways in pyrazole synthesis leading to potential regioisomers.
Caption: Troubleshooting workflow for pyrazole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Hydrazino-6-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Hydrazino-6-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities are typically unreacted starting materials and side-products from the synthesis. The primary impurity is often the starting material, 2-Chloro-6-(trifluoromethyl)pyridine. Depending on the reaction conditions, trace amounts of di-substituted hydrazines or other related byproducts may also be present.
Q2: What is the expected appearance and stability of pure this compound?
A2: Pure this compound is typically a solid. It should be stored in a cool, dry place, often recommended at 2-8°C, to ensure its stability.
Q3: Which purification technique is most suitable for this product?
A3: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity. Recrystallization is often a good first choice for removing the bulk of impurities from a larger quantity of crude product, while column chromatography can provide very high purity, especially for smaller scales or when impurities have similar solubility profiles to the product.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an excellent method for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, or the mother liquor and crystals from recrystallization, you can visualize the separation of the desired product from impurities. A suitable eluent for TLC would be a mixture of a non-polar and a polar solvent, such as ethyl acetate and hexanes.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The solution is too supersaturated, or the cooling rate is too fast. The boiling point of the solvent may also be too close to the melting point of the product. | Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly. Consider a different solvent or solvent system with a higher boiling point. |
| No crystals form upon cooling. | The solution is not sufficiently saturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. Alternatively, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. |
| The yield of crystals is very low. | Too much solvent was used, and a significant amount of the product remains in the mother liquor. The chosen solvent may also be too good at dissolving the product even at low temperatures. | Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. For future attempts, use a smaller volume of the recrystallization solvent or switch to a solvent system where the product has lower solubility at cold temperatures. |
| The purified product is still impure. | The chosen solvent did not effectively differentiate between the product and the impurities. Some impurities may have co-precipitated with the product. | Perform a second recrystallization. If impurities persist, consider using a different solvent or solvent system. If that fails, column chromatography may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| The product does not move from the top of the column. | The eluent is not polar enough to move the polar this compound off the silica gel. | Gradually increase the polarity of the eluent. For an ethyl acetate/hexanes system, slowly increase the proportion of ethyl acetate. If necessary, a small percentage of a more polar solvent like methanol can be added to the eluent. |
| All compounds (product and impurities) elute together. | The eluent is too polar, causing all components to move quickly with the solvent front without interacting sufficiently with the silica gel. | Start with a less polar eluent. Use TLC to find an eluent system that gives the product an Rf value of approximately 0.3-0.5 and provides good separation from impurities. |
| The separation between the product and an impurity is poor. | The polarity of the product and the impurity are very similar. | Use a shallower solvent gradient (if using gradient elution) or switch to an isocratic elution with a finely tuned solvent mixture. Ensure the column is packed properly to avoid channeling. A longer column may also improve separation. |
| Streaking or tailing of the product band on the column. | The product may be slightly acidic or basic and is interacting strongly with the silica gel. The sample may have been overloaded on the column. | Add a small amount of a modifier to the eluent. For a potentially basic compound like a hydrazine, adding a very small percentage (e.g., 0.1-1%) of triethylamine can improve the peak shape. Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is suitable for purifying crude this compound where impurities have different solubility profiles.
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add warm water dropwise until the solution becomes slightly cloudy and the cloudiness persists. Water acts as the anti-solvent in this system.
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Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
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Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is ideal for achieving high purity, especially when dealing with impurities that have similar solubility to the product.
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TLC Analysis: First, determine a suitable eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal eluent system should give the product an Rf value of around 0.3-0.5.
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Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
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Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
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Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
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Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Visual Guides
Caption: Workflow diagrams for recrystallization and column chromatography.
Caption: Logical decision tree for purification troubleshooting.
optimizing reaction conditions for 2-Hydrazino-6-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis and application of 2-Hydrazino-6-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method is the nucleophilic aromatic substitution of a corresponding 2-halopyridine with hydrazine hydrate. Typically, 2-Chloro-6-(trifluoromethyl)pyridine is used as the starting material due to its commercial availability. The reaction involves heating the chloropyridine with an excess of hydrazine hydrate, often in a solvent like ethanol or butanol.[1][2]
Q2: What are the key parameters to optimize for maximizing the yield of this compound?
Optimizing the following parameters is crucial for maximizing yield:
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Reaction Temperature: The reaction typically requires heating. A temperature range of 80-100°C is common.[2] Lower temperatures may lead to incomplete reactions, while excessively high temperatures could promote side reactions.
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Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time, which can range from a few hours to 48 hours.[1][2]
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Molar Ratio of Hydrazine Hydrate: A significant excess of hydrazine hydrate is often used to ensure complete conversion of the starting material and to minimize the formation of undesired side products.[2][3] Ratios can range from 2 to 10 equivalents or even using hydrazine hydrate as the solvent.
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Solvent: While the reaction can be run neat in hydrazine hydrate, solvents like ethanol or butan-1-ol are often used to facilitate the reaction.[1][2] The choice of solvent can affect reaction rate and product solubility.
Q3: What are the common side reactions and byproducts in this synthesis?
Several side reactions can reduce the yield and purity of the desired product:
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Incomplete Reaction: Unreacted 2-Chloro-6-(trifluoromethyl)pyridine may remain if the reaction time is too short or the temperature is too low.[3]
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Formation of Bis-adducts: Although less common with a large excess of hydrazine, there is a possibility of forming symmetrical or unsymmetrical di-substituted hydrazines.
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Decomposition: Hydrazine can decompose, especially in the presence of certain metal catalysts or at very high temperatures.[4]
Q4: How should this compound be handled and stored?
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Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust or vapors.[5] Hydrazine derivatives should be handled with care as hydrazine itself is a suspect carcinogen.[4]
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Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[5] For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.
Q5: How can I confirm the identity and purity of the synthesized product?
Standard analytical techniques can be used for characterization:
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight. A typical analysis for a similar compound, 2-hydrazinopyridine, showed the [M+H]⁺ ion.[2]
-
Thin Layer Chromatography (TLC): To assess purity and monitor reaction progress.[1][2]
-
Melting Point: To compare with literature values for the pure compound.
Troubleshooting Guides
Problem 1: Low or No Yield
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and potential decomposition using TLC. The optimal temperature is often around 100°C.[2] |
| Insufficient Reaction Time | Monitor the reaction closely by TLC until the starting material (2-Chloro-6-(trifluoromethyl)pyridine) is completely consumed. Reactions can take up to 48 hours.[2] |
| Inefficient Reagent Ratio | Increase the excess of hydrazine hydrate. Using at least 2 equivalents is recommended, but using it as a solvent (10 volumes) can drive the reaction to completion.[2][6] |
| Poor Quality Reagents | Ensure the 2-Chloro-6-(trifluoromethyl)pyridine is pure and the hydrazine hydrate has not degraded. Use freshly opened or properly stored reagents. |
Problem 2: Product is an Oil and Difficult to Purify
| Possible Cause | Troubleshooting Steps & Solutions |
| Presence of Impurities | If the product oils out during workup, it may be due to residual solvent or impurities. Try triturating the oil with a cold, non-polar solvent like hexane or pentane to induce solidification.[3] |
| Workup Issues | During the aqueous workup, ensure the pH is adjusted appropriately to precipitate the product. After extraction with a solvent like ethyl acetate, ensure the organic phase is thoroughly dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before evaporation.[1] |
| Purification Method | If direct crystallization fails, purify the crude product using column chromatography on silica gel.[7] A gradient elution system, for example with ethyl acetate and hexanes, can be effective. |
Problem 3: Formation of Multiple Products on TLC
| Possible Cause | Troubleshooting Steps & Solutions |
| Side Reactions | The presence of multiple spots on TLC indicates side product formation. Ensure a sufficient excess of hydrazine hydrate is used to minimize the formation of ketazines or other dimers.[3] |
| Decomposition of Product/Reagents | Avoid excessive heating or prolonged reaction times beyond what is necessary for full conversion of the starting material.[3] Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions. |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of similar hydrazinopyridines.[1][2]
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-6-(trifluoromethyl)pyridine (1.0 equiv).
-
Reagent Addition: Add ethanol (5-10 volumes) followed by the dropwise addition of hydrazine hydrate (2-10 equiv) at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 80-100°C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-24 hours).
-
Cooling & Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol by evaporation under reduced pressure.
-
Workup: Partition the resulting residue between ethyl acetate and water. Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
Experimental and Troubleshooting Workflows
References
- 1. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
dealing with impurities in 2-Hydrazino-6-(trifluoromethyl)pyridine reactions
Welcome to the technical support center for 2-Hydrazino-6-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in reactions with this compound?
A1: Impurities can arise from several sources:
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Starting Materials: Incomplete conversion of the precursor, such as 2-chloro-6-(trifluoromethyl)pyridine or 2-fluoro-6-(trifluoromethyl)pyridine, can result in its carryover into the final product.
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Side Reactions: The high reactivity of hydrazine can lead to the formation of byproducts. For instance, di-substitution on the hydrazine molecule or reaction with other functional groups in the reaction mixture can occur.
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Degradation: this compound may degrade under harsh conditions such as high temperatures, strong acids or bases, or in the presence of strong oxidizing agents.[1] Improper storage can also lead to degradation over time.
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Solvent and Reagent Contamination: Impurities present in solvents and other reagents can react with the starting materials or the desired product to form new impurities.
Q2: I've synthesized this compound from 2-chloro-6-(trifluoromethyl)pyridine and hydrazine hydrate. My final product is a brown oil instead of a solid. What could be the issue?
A2: The formation of a brown oil suggests the presence of significant impurities. Potential causes include:
-
Incomplete Reaction: The reaction between 2-chloro-6-(trifluoromethyl)pyridine and hydrazine hydrate can be slow. A related synthesis of 2-chloro-6-hydrazinopyridine required refluxing for 10 days to achieve a good yield.[2] Insufficient reaction time may leave a significant amount of unreacted starting material, which can form an oily mixture with the product.
-
Side Products: Overheating or prolonged reaction times can sometimes lead to the formation of polymeric or tar-like substances.
-
Solvent Residue: Incomplete removal of a high-boiling point solvent used during the reaction or workup can result in an oily product.
To address this, ensure the reaction has gone to completion using TLC or LC-MS analysis. If the reaction is complete, a thorough purification by column chromatography is recommended.
Q3: How can I best store this compound to prevent degradation?
A3: Based on information for similar compounds, it is recommended to store this compound in a cool, dark place under an inert atmosphere.[3] Specifically, storage at 2-8°C is often suggested for hydrazinopyridine derivatives.[3] This minimizes the risk of degradation from heat, light, and oxidation.
Troubleshooting Guides
Problem 1: Presence of Unreacted 2-Chloro-6-(trifluoromethyl)pyridine in the Product
-
Symptom: Analytical data (e.g., NMR, LC-MS) shows peaks corresponding to the starting material.
-
Cause: Incomplete reaction.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions.
-
Use Excess Hydrazine Hydrate: A moderate excess of hydrazine hydrate can help drive the reaction to completion.
-
Purification: If the reaction cannot be driven to completion, the unreacted starting material can be removed by column chromatography.
-
Problem 2: Formation of a Disubstituted Hydrazine Byproduct
-
Symptom: Mass spectrometry indicates a product with a molecular weight corresponding to the addition of two pyridine rings to one hydrazine molecule.
-
Cause: The desired product, being a hydrazine derivative, can act as a nucleophile and react with another molecule of the starting material.
-
Solution:
-
Control Stoichiometry: Use a larger excess of hydrazine hydrate to favor the formation of the monosubstituted product.
-
Slow Addition: Add the 2-chloro-6-(trifluoromethyl)pyridine to the hydrazine hydrate solution slowly to maintain a high concentration of hydrazine relative to the starting material.
-
Purification: This byproduct can typically be separated by column chromatography due to its higher molecular weight and different polarity.
-
Analytical Methods for Impurity Detection
Accurate detection and quantification of impurities are crucial. The following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a versatile technique for separating and quantifying the desired product and various impurities. A reversed-phase C18 column is often a good starting point.
-
Gas Chromatography (GC): GC can be effective, particularly for volatile impurities. Derivatization may be necessary for non-volatile or thermally labile compounds.
-
Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) is highly recommended for unequivocal identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information about the product and any impurities present in significant amounts.
Data Presentation
Table 1: Hypothetical Impurity Profile under Different Reaction Conditions
| Reaction Time (hours) | Temperature (°C) | Unreacted Starting Material (%) | Disubstituted Byproduct (%) | Desired Product (%) |
| 12 | 80 | 25 | 2 | 73 |
| 24 | 80 | 10 | 5 | 85 |
| 24 | 100 | 2 | 8 | 90 |
| 48 | 100 | <1 | 10 | 89 |
This table is illustrative and actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 2-hydrazinopyridine derivatives.[4]
-
To a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the dissolved product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be optimized based on TLC analysis.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common impurities.
References
troubleshooting failed reactions involving 2-Hydrazino-6-(trifluoromethyl)pyridine
Answering the user's request to create a technical support center for .
Technical Support Center: 2-Hydrazino-6-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions with this compound, particularly in the context of condensation reactions to form heterocyclic structures like pyrazoles.
Question: Why am I observing low or no yield of my desired product?
Answer:
Low or no product yield is a common issue that can stem from several factors related to reagents, reaction conditions, or the intrinsic reactivity of your substrates.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Reagent Quality/Stability | The hydrazine moiety is susceptible to oxidation. Ensure this compound is stored under an inert atmosphere, in a dark place, and at recommended temperatures (e.g., 2-8°C). Use freshly opened or properly stored reagent. |
| Suboptimal Reaction Temperature | Condensation reactions with hydrazines often require heating (reflux) to proceed to completion[1]. If the reaction is sluggish at room temperature, gradually increase the temperature. However, excessive heat can lead to decomposition. |
| Incorrect Solvent | The choice of solvent is crucial. Alcohols like ethanol are commonly used for these reactions[1]. Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. |
| Presence of Water | While some reactions tolerate small amounts of water, excess water can hydrolyze starting materials or intermediates. Use anhydrous solvents if your reaction is sensitive to moisture. |
| Catalyst Issues | Many condensation reactions are catalyzed by acid (e.g., a few drops of glacial acetic acid)[1]. If you are not using a catalyst, consider adding a catalytic amount. If you are, ensure it is active and used in the correct proportion. |
| Stoichiometry Imbalance | Ensure the molar ratios of your reactants are correct. A slight excess of one reagent may sometimes be beneficial, but a large imbalance can lead to side reactions or unreacted starting material. |
A general troubleshooting workflow for low yield can be visualized as follows:
Caption: Troubleshooting workflow for low or no product yield.
Question: My reaction produced multiple products or significant impurities. What went wrong?
Answer:
The formation of multiple products often points to side reactions or the formation of isomers. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring, potentially leading to unexpected outcomes[2].
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Formation of Regioisomers | When reacting with an unsymmetrical dicarbonyl compound (e.g., an unsymmetrical 1,3-diketone), two different regioisomers of the resulting pyrazole can be formed[3]. The regioselectivity can be influenced by the reaction conditions (solvent, temperature, catalyst). To confirm, isolate the different products and characterize them (e.g., by NMR). To control, you may need to screen different reaction conditions to favor the desired isomer. |
| Side Reactions (e.g., Wolff-Kishner type) | Under strongly basic conditions and high temperatures, hydrazones can be reduced to alkanes (Wolff-Kishner reduction)[4][5]. If your reaction conditions are basic, this could be a potential side reaction. Consider using acidic or neutral conditions if this is not the desired outcome. |
| Decomposition | The starting material or product may be unstable under the reaction conditions. The trifluoromethyl group can make the pyridine ring susceptible to nucleophilic aromatic substitution[2]. Analyze the impurities to see if they correspond to decomposition products. If so, try milder reaction conditions (lower temperature, shorter reaction time). |
| Incomplete Reaction | The "impurities" may simply be unreacted starting materials. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) to ensure it has gone to completion[1]. |
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
-
Storage: It is recommended to store this compound in a dark place, under an inert atmosphere (e.g., nitrogen or argon), and at refrigerated temperatures (2-8°C). This minimizes degradation, particularly oxidation of the hydrazine group.
-
Handling: Based on data for similar compounds, handle with care in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes[6].
Q2: What are the typical reactions this compound is used for? This compound is primarily used as a nucleophile in condensation reactions to synthesize various heterocyclic compounds. The most common application is the reaction with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrazoles[3][7]. It can also react with aldehydes and ketones to form hydrazones, which are stable compounds or intermediates for further reactions[1][8].
Q3: What is the role of the trifluoromethyl (CF3) group? The trifluoromethyl group is a strong electron-withdrawing group. Its presence on the pyridine ring has several effects:
-
It increases the lipophilicity of molecules, which can be advantageous in pharmaceutical and agrochemical applications[9].
-
It can enhance the thermal and chemical stability of the final compound[9].
-
It influences the electron density of the pyridine ring, affecting its reactivity and the basicity of the nitrogen atoms[2].
Q4: Can this compound form two different products when reacting with an unsymmetrical ketone? No, with a simple unsymmetrical ketone, it will form a single hydrazone product. However, if you are performing a cyclocondensation reaction with an unsymmetrical 1,3-diketone, you can form two different constitutional isomers (regioisomers) of the resulting pyrazole[3][10]. The hydrazine can react at either of the two carbonyl groups, leading to different substitution patterns on the final pyrazole ring.
Experimental Protocols
General Protocol for the Synthesis of a Pyrazole via Condensation
This protocol describes a general method for the reaction of this compound with a 1,3-diketone to form a 1-(6-(trifluoromethyl)pyridin-2-yl)pyrazole derivative.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in ethanol.
-
Add this compound (1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction[1].
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed[1].
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol[1].
-
If the product does not precipitate, perform an extraction. Partition the residue between ethyl acetate and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to afford the pure pyrazole derivative.
The general reaction scheme is as follows:
Caption: General reaction scheme for pyrazole synthesis.
References
- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2-Hydrazino-6-(trifluoromethyl)pyridine in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 2-Hydrazino-6-(trifluoromethyl)pyridine in solution. The following information, presented in a question-and-answer format, addresses common challenges and offers practical troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound can be compromised by several factors, primarily stemming from the reactive nature of the hydrazine group and the electron-withdrawing trifluoromethyl substituent. Key factors include:
-
Oxidation: The hydrazine moiety is susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents. This is often the primary degradation pathway.
-
pH: The stability of the compound can be highly dependent on the pH of the solution. Both highly acidic and alkaline conditions can catalyze degradation, often through hydrolysis of the hydrazine group.[1][2][3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[4]
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation processes.[5]
-
Presence of Metal Ions: Certain metal ions, such as copper (Cu²⁺), can act as catalysts for the oxidation of hydrazine compounds.[6]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To maximize the shelf-life of your solutions, adhere to the following storage guidelines:
-
Temperature: Store solutions at refrigerated temperatures (2-8°C).[7] For long-term storage, freezing may be an option, but it is crucial to first confirm the compound's stability to freeze-thaw cycles in the specific solvent used.
-
Atmosphere: To prevent oxidation, it is highly recommended to store solutions under an inert atmosphere, such as argon or nitrogen.[7]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Container: Use tightly sealed, clean glass containers. Avoid plastic containers if their compatibility has not been verified, as leaching of additives could potentially affect stability.
Q3: Which solvents are most suitable for preparing stable solutions of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid discoloration (e.g., yellowing) of the solution. | Oxidation of the hydrazine group. | Prepare fresh solutions using deoxygenated solvents. Purge the headspace of the container with an inert gas (argon or nitrogen) before sealing. Store protected from light. |
| Precipitate forms in a refrigerated solution. | Poor solubility at lower temperatures. | Before use, allow the solution to warm to room temperature and ensure the precipitate redissolves completely. Consider preparing a more dilute stock solution or using a different solvent system with better solubility at low temperatures. |
| Inconsistent experimental results over time. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment or for a limited series of experiments. Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution. |
| Loss of activity in biological assays. | Hydrolysis or other degradation in aqueous buffer. | Optimize the pH of the buffer; a slightly acidic to neutral pH is often best for hydrazone stability.[1][2] Minimize the time the compound is in the aqueous buffer before use. |
Quantitative Data on Stability
While specific quantitative stability data for this compound is not extensively published, the following tables provide an illustrative example of how stability might be affected by pH and temperature, based on the general behavior of similar compounds. Note: This data is for illustrative purposes and should be confirmed by experimental studies for your specific application.
Table 1: Illustrative pH Stability Profile of a Hydrazinopyridine Derivative in Aqueous Buffer at 25°C over 24 hours.
| pH | % Remaining Compound |
| 2.0 | 75% |
| 4.0 | 92% |
| 7.0 | 98% |
| 9.0 | 85% |
| 12.0 | 60% |
Table 2: Illustrative Temperature Stability Profile of a Hydrazinopyridine Derivative in a Neutral Aqueous Buffer (pH 7.0) over 24 hours.
| Temperature | % Remaining Compound |
| 4°C | >99% |
| 25°C | 98% |
| 37°C | 90% |
| 50°C | 78% |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent system using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound and dissolve it in the chosen solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the desired test solvent (e.g., a specific pH buffer) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Dispense aliquots of this solution into several vials for each storage condition to be tested (e.g., 4°C, 25°C, 40°C; protected from light).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), retrieve a vial from each storage condition.
-
Immediately analyze the sample by a validated HPLC method to determine the concentration of the parent compound.
-
-
HPLC Method:
-
A reverse-phase C18 column is often suitable.
-
The mobile phase could consist of a gradient of acetonitrile and water (with a modifier like 0.1% formic acid to improve peak shape).
-
Detection can be performed using a UV detector at an appropriate wavelength (determined by a UV scan of the compound).
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point.
-
Plot the percentage remaining versus time for each condition to determine the degradation kinetics.
-
Visualizations
References
- 1. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. Light triggered addition/annulation of 2-isocyanobiphenyls toward 6-trifluoromethyl-phenanthridines under photocatalyst-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Study on Adsorption and Decomposition Kinetics of Hydrazine Nitrate on Different Transition Metal Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Catalyst Selection for Reactions with 2-Hydrazino-6-(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for reactions involving 2-Hydrazino-6-(trifluoromethyl)pyridine. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
This compound is a versatile building block, primarily used in the synthesis of nitrogen-containing heterocycles. The most common catalytic reactions include:
-
Pyrazole Synthesis: This involves the cyclocondensation of the hydrazine moiety with 1,3-dicarbonyl compounds or their equivalents. This is a fundamental method for creating pyrazole rings, which are significant scaffolds in pharmaceuticals.[1][2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form C-N bonds, allowing the hydrazine to be coupled with aryl or heteroaryl halides.
-
Fischer Indole Synthesis: The trifluoromethylated hydrazone derivatives can be used as substrates for Fischer indole synthesis to produce 2-trifluoromethylindoles.[3]
Q2: Which catalysts are recommended for pyrazole synthesis using this hydrazine?
For the synthesis of pyrazoles via cyclocondensation, various catalysts can be employed. Acidic conditions are traditionally used, but metal catalysts have shown high efficiency.[1] Copper-based catalysts, such as copper(II) acetylacetonate (Cu(acac)₂), are effective for promoting the N-heterocyclization of hydrazines.[1] Other catalysts like nano-ZnO have also been reported to be efficient, particularly under green chemistry conditions.[2]
Q3: What factors are critical when selecting a catalyst system for a Buchwald-Hartwig amination with this substrate?
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium precatalyst, ligand, and base.
-
Palladium Precatalyst: Pd₂(dba)₃ and Pd(OAc)₂ are common choices.
-
Ligand: Bulky, electron-rich phosphine ligands are generally preferred as they facilitate the key steps of the catalytic cycle.[4] Examples include Xantphos and PPh₃.[5]
-
Base: The choice of base is crucial. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[5] The strength and solubility of the base can significantly impact the reaction outcome.
Q4: How does the trifluoromethyl group on the pyridine ring affect catalyst selection and reaction conditions?
The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring. This can make the attached hydrazine group more or less reactive depending on the specific reaction. For instance, in nucleophilic aromatic substitution reactions, the trifluoromethyl group can activate the ring towards substitution.[6] In palladium-catalyzed couplings, the electronic properties of the substrate can affect the oxidative addition and reductive elimination steps, potentially requiring more electron-rich ligands to facilitate the reaction.[7]
Troubleshooting Guides
Issue 1: Low Yield in Pyrazole Synthesis
Question: I am attempting to synthesize a pyrazole from this compound and a 1,3-diketone, but the yield is consistently low. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in pyrazole synthesis can often be attributed to several factors:
-
Inefficient Catalyst: If you are using a traditional acid catalyst, it may not be efficient enough. Consider screening metal catalysts. Copper triflate and nano-ZnO have been shown to be effective catalysts for this type of cyclocondensation.[2]
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require heating. Microwave irradiation has been reported to significantly reduce reaction times and improve yields.[1]
-
Solvent: The choice of solvent is critical. While acetic acid is common, alcohols or even water can be effective, especially with certain catalysts.[8]
-
-
Side Reactions: The formation of regioisomers or other byproducts can reduce the yield of the desired product. Purifying the starting materials and ensuring an inert atmosphere can help minimize side reactions.
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination reaction starts but then stalls before completion. I suspect catalyst deactivation. What should I investigate?
Answer: Catalyst deactivation is a common issue in palladium-catalyzed cross-coupling reactions. Here are some troubleshooting steps:
-
Ensure Anhydrous and Inert Conditions: Water and oxygen can interfere with the catalytic cycle and lead to the decomposition of the active Pd(0) species.[4] Ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst. If the catalyst is decomposing, consider switching to a more robust, bulky electron-rich phosphine ligand that can better protect the metal center.
-
Reaction Temperature: High temperatures (often 80-110 °C) are typically required, but excessive heat can lead to catalyst decomposition over long reaction times.[4] Try lowering the temperature slightly or using a more thermally stable palladium precatalyst.
-
Substrate Purity: Impurities in your this compound or the coupling partner can poison the catalyst. Ensure all starting materials are of high purity.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for key reactions involving this compound and similar hydrazine derivatives.
Table 1: Catalyst Systems for Pyrazole Synthesis
| Hydrazine Substrate | Coupling Partner | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenylhydrazine | Ethyl Acetoacetate | nano-ZnO | Ethanol | Reflux | 30 min | 95 | [2] |
| Substituted Hydrazines | Dibenzylideneacetones | Cu(acac)₂ | Water | 100 (MW) | 5 min | Excellent | [1] |
| Hydrazine Hydrate | (Hetero)aromatic Aldehydes & β-ketoesters | Piperidine (5 mol%) | Water | Room Temp | 20 min | 85-93 | [8] |
Table 2: Optimization of Buchwald-Hartwig Amination Conditions
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | K₃PO₄ | Eucalyptol | 110 | 17 | Good | [5] |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Eucalyptol | 110 | 17-48 | Good | [5] |
| Pd(OAc)₂ | TTBP-HBF₄ | K₃PO₄ | Eucalyptol | 110 | 17-48 | Good | [5] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Pyrazole Synthesis
This protocol is adapted from methodologies for the synthesis of 1,3,5-trisubstituted pyrazoles.[1]
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and Cu(acac)₂ (0.5 equiv.).
-
Solvent Addition: Add 1 mL of deionized water to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C (50 watts) for 5-10 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general guideline for Buchwald-Hartwig amination reactions.[4]
-
Reaction Setup: In an oven-dried screw-cap vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the phosphine ligand (e.g., Xantphos, 0.1 equiv), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.05 equiv).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv) and anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for catalyst screening and optimization.
Caption: Simplified pathway for pyrazole synthesis.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
References
- 1. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Reactivity of the Trifluoromethyl Group
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (-CF₃) group is a cornerstone strategy in modern medicinal chemistry and materials science. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, harnessing its reactivity in the laboratory can present numerous challenges. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and optimize your trifluoromethylation reactions.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during trifluoromethylation experiments in a question-and-answer format.
Issue 1: Low or No Reaction Yield
-
Question: My trifluoromethylation reaction is giving a low yield or not proceeding at all. What are the common causes and potential solutions?
Answer: Low or no yield is a frequent challenge in trifluoromethylation reactions and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Reagent Quality and Handling:
-
Trifluoromethylating Agent: Ensure the reagent is pure and has been stored correctly. Some reagents are sensitive to moisture and air. For instance, the Ruppert-Prakash reagent (TMSCF₃) should be handled under anhydrous conditions.[1] Consider using a fresh batch from a reputable supplier.
-
Initiator/Catalyst: For nucleophilic trifluoromethylations using TMSCF₃, the choice and quality of the fluoride source (e.g., TBAF, CsF) are critical. These initiators are often hygroscopic; ensure they are anhydrous. For radical reactions, the initiator (e.g., peroxides) may have a limited shelf life.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can dramatically impact reaction efficiency. For nucleophilic trifluoromethylation with TMSCF₃, polar aprotic solvents like DMF or THF are common. In some cases, switching to a more polar solvent can accelerate the reaction.[2] For radical reactions, ensure the solvent is not susceptible to undesired side reactions with radicals.
-
Temperature: Many trifluoromethylation reactions are temperature-sensitive. If the reaction is sluggish at room temperature, a moderate increase in temperature may be necessary.[3] Conversely, for highly exothermic reactions or sensitive substrates, cooling the reaction mixture might be required to prevent decomposition.[3]
-
Atmosphere: Reactions involving air- or moisture-sensitive reagents and intermediates should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Substrate Reactivity:
-
Electronic Effects: The electronic nature of your substrate plays a significant role. Electron-deficient substrates are generally more reactive towards nucleophilic trifluoromethylating agents, while electron-rich substrates are more suitable for electrophilic or radical trifluoromethylation.[1]
-
Steric Hindrance: Sterically hindered substrates may react slower or require more forcing conditions.
-
-
Issue 2: Formation of Side Products and Impurities
-
Question: I am observing significant formation of side products in my reaction mixture. How can I minimize these?
Answer: The formation of side products is a common issue that can complicate purification and reduce the yield of the desired product.
-
Common Side Reactions:
-
Over-reaction: In some cases, multiple trifluoromethyl groups can be added to the substrate. To mitigate this, consider using a stoichiometric amount of the trifluoromethylating agent or adding it slowly to the reaction mixture.
-
Decomposition of Reagent or Product: The trifluoromethylating agent or the desired product might be unstable under the reaction conditions. Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid prolonged heating.
-
Reaction with Solvent: The solvent may not be inert under the reaction conditions. Ensure the chosen solvent is compatible with all reagents and intermediates.
-
-
Work-up and Purification:
-
Quenching: Proper quenching of the reaction is essential to stop the reaction and neutralize any reactive species. Common quenching agents include saturated aqueous ammonium chloride or water.[1]
-
Removal of Reagent Byproducts: Many trifluoromethylating reagents generate stoichiometric byproducts that need to be removed during work-up. For example, reactions with Togni's reagent produce iodoarene byproducts.[4] Specific work-up procedures, such as washing with aqueous solutions or using scavenger resins, can be employed. Washing with a saturated aqueous solution of sodium thiosulfate can help remove iodine-containing impurities.[5] For copper-catalyzed reactions, washing with an ammonium chloride solution can help remove copper salts.[6]
-
-
Issue 3: Poor Regioselectivity
-
Question: My trifluoromethylation reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Controlling regioselectivity is a key challenge, especially in the functionalization of complex molecules with multiple potential reaction sites.
-
Directing Groups: The presence of directing groups on the substrate can significantly influence the position of trifluoromethylation. Understanding the electronic and steric effects of these groups is crucial for predicting and controlling the outcome.[3]
-
Choice of Reagent and Catalyst: Different trifluoromethylation methods can exhibit different regioselectivities. For example, radical trifluoromethylation often favors electron-rich positions on aromatic rings.[7] The choice of catalyst in transition metal-catalyzed reactions can also play a critical role in directing the reaction to a specific site.
-
Reaction Conditions: Fine-tuning reaction parameters such as solvent, temperature, and additives can sometimes influence the regioselectivity.
-
Data Presentation: Comparison of Trifluoromethylating Reagents
The choice of trifluoromethylating agent is critical for the success of a reaction. The following tables summarize the performance of common reagents for different types of trifluoromethylation.
Table 1: Electrophilic Trifluoromethylation of β-Ketoesters [1]
| Reagent | Substrate | Yield (%) |
| Togni Reagent I | Ethyl 2-oxocyclohexanecarboxylate | 92 |
| Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | 85 |
| Shibata Reagent | Ethyl 2-oxocyclohexanecarboxylate | 88 |
Table 2: Nucleophilic Trifluoromethylation of Aldehydes with TMSCF₃ [8]
| Aldehyde | Initiator | Yield (%) |
| Benzaldehyde | TBAF | 95 |
| 4-Nitrobenzaldehyde | TBAF | 98 |
| 4-Methoxybenzaldehyde | TBAF | 92 |
| Cinnamaldehyde | TBAF | 85 |
Table 3: Radical Trifluoromethylation of Heterocycles [9]
| Heterocycle | Reagent System | Yield (%) |
| Caffeine | NaSO₂CF₃ / t-BuOOH | 75 |
| Nicotinamide | NaSO₂CF₃ / t-BuOOH | 68 |
| 2-Phenylpyridine | NaSO₂CF₃ / t-BuOOH | 82 |
Experimental Protocols
The following are detailed methodologies for key trifluoromethylation reactions. Safety Precaution: Trifluoromethylating agents and reagents used in these protocols can be hazardous. Always consult the Safety Data Sheet (SDS) and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent (TMSCF₃)
This protocol describes a general procedure for the trifluoromethylation of an aldehyde using TMSCF₃ and a catalytic amount of tetrabutylammonium fluoride (TBAF).[8]
-
Materials:
-
Aldehyde (1.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mmol)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ (1.5 mmol) dropwise to the stirred solution.
-
Add the TBAF solution (0.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.
-
Protocol 2: Electrophilic Trifluoromethylation of a Thiophenol using Togni's Reagent
This protocol outlines a general method for the S-trifluoromethylation of a thiophenol using a hypervalent iodine reagent (Togni's Reagent).[10]
-
Materials:
-
Thiophenol (1.0 mmol)
-
Togni's Reagent (1.1 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂, 5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add the thiophenol (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).
-
Add Togni's Reagent (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ (10 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding trifluoromethyl sulfide.
-
Protocol 3: Radical Trifluoromethylation of an Arene using Langlois' Reagent
This protocol provides a general procedure for the radical trifluoromethylation of an electron-rich arene using sodium triflinate (Langlois' Reagent) and an oxidant.[9]
-
Materials:
-
Arene (1.0 mmol)
-
Sodium trifluoromethanesulfinate (NaSO₂CF₃, 2.0 mmol)
-
tert-Butyl hydroperoxide (TBHP, 70% in water, 3.0 mmol)
-
Acetonitrile (CH₃CN, 5 mL)
-
Water (H₂O, 5 mL)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve the arene (1.0 mmol) and NaSO₂CF₃ (2.0 mmol) in a mixture of CH₃CN (5 mL) and H₂O (5 mL).
-
Add TBHP (3.0 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction vigorously for 4-12 hours. The reaction may be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the trifluoromethylated arene.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to managing the reactivity of the trifluoromethyl group.
Caption: A troubleshooting workflow for addressing low or no yield in trifluoromethylation reactions.
Caption: A simplified pathway for nucleophilic trifluoromethylation of a carbonyl compound.
Caption: A general experimental workflow for a typical trifluoromethylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
preventing byproduct formation in pyrazole synthesis from 2-Hydrazino-6-(trifluoromethyl)pyridine
Topic: Preventing Byproduct Formation in Pyrazole Synthesis from 2-Hydrazino-6-(trifluoromethyl)pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation during the synthesis of pyrazoles using this compound. The primary focus is on controlling regioselectivity in the reaction with unsymmetrical 1,3-dicarbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct when synthesizing pyrazoles from this compound and an unsymmetrical 1,3-dicarbonyl compound?
A1: The most prevalent byproduct is the regioisomeric pyrazole. The Knorr pyrazole synthesis, a common method for this reaction, can yield two different pyrazole isomers if the 1,3-dicarbonyl compound is not symmetrical. The formation of these regioisomers is a well-documented challenge in pyrazole synthesis.[1]
Q2: How does the trifluoromethyl group on the pyridine ring influence byproduct formation?
A2: The electron-withdrawing nature of the trifluoromethyl group on the this compound significantly impacts the nucleophilicity of the two nitrogen atoms in the hydrazine moiety. This electronic effect plays a crucial role in determining which nitrogen atom preferentially attacks which carbonyl group of the 1,3-dicarbonyl compound, thereby influencing the ratio of the resulting regioisomers.
Q3: What general strategies can be employed to minimize the formation of the undesired regioisomer?
A3: Several strategies can be implemented to enhance regioselectivity:
-
Solvent Selection: The choice of solvent is critical. Aprotic dipolar solvents (e.g., N,N-dimethylacetamide) or fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) have been shown to improve regioselectivity compared to protic solvents like ethanol.[1]
-
Catalyst Usage: The addition of an acid or base catalyst can influence the reaction pathway and improve the yield of the desired isomer.
-
Temperature Control: Optimizing the reaction temperature can favor the formation of one regioisomer over the other.
-
Hydrazine Salt: Using the hydrochloride salt of the hydrazine can alter the reactivity and improve selectivity in some cases.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your pyrazole synthesis.
Issue 1: Low Regioselectivity (Significant formation of the undesired pyrazole isomer)
Cause: The reaction conditions may not be optimal to favor the formation of the desired regioisomer. This is a common issue when using standard protic solvents like ethanol.[1]
Solutions:
-
Solvent Modification: Switch from a protic solvent (e.g., ethanol) to an aprotic dipolar solvent or a fluorinated alcohol. This has been demonstrated to significantly improve the ratio of the desired isomer.[1]
-
Catalyst Screening: Experiment with both acidic (e.g., acetic acid, p-toluenesulfonic acid) and basic (e.g., triethylamine) catalysts to determine the optimal condition for your specific substrates.
-
Temperature Optimization: Conduct the reaction at different temperatures (e.g., room temperature, reflux) to find the optimal point for maximizing the yield of the desired product.
Data on Solvent Effects on Regioselectivity (Illustrative)
| Solvent | Dielectric Constant (ε) | Typical Regioisomeric Ratio (Desired:Undesired) |
| Ethanol | 24.5 | ~ 1:1 to 3:1 |
| N,N-Dimethylacetamide (DMAc) | 37.8 | > 95:5 |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | > 90:10 |
Note: These are representative values; actual results may vary based on specific substrates and conditions.
Issue 2: Low Overall Yield of Pyrazole Products
Cause: Incomplete reaction, side reactions, or degradation of starting materials or products can lead to low yields.
Solutions:
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time at the optimal temperature. Monitor the reaction progress using techniques like TLC or LC-MS.
-
Inert Atmosphere: The reaction may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Purity of Reagents: Ensure that the this compound, the 1,3-dicarbonyl compound, and the solvent are of high purity. Impurities can interfere with the reaction.
Experimental Protocols
Protocol 1: High Regioselectivity Synthesis in Aprotic Dipolar Solvent
This protocol is designed to maximize the formation of the thermodynamically favored pyrazole isomer.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylacetamide (DMAc).
-
Addition of Dicarbonyl: Add the unsymmetrical 1,3-dicarbonyl compound (1.1 eq) to the solution.
-
Acid Catalyst: Add a catalytic amount of a suitable acid (e.g., acetic acid, 0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80 °C) and monitor the reaction progress.
-
Workup: Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired regioisomer from any minor byproduct.
Visualizing the Reaction Pathway and Troubleshooting Logic
Reaction Pathway Diagram
Caption: Knorr pyrazole synthesis pathway leading to regioisomeric products.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting low regioselectivity.
References
Validation & Comparative
A Comparative Guide to 2-Hydrazino-6-(trifluoromethyl)pyridine and Other Hydrazinopyridines for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, hydrazinopyridine scaffolds are of significant interest due to their versatile biological activities. This guide provides a detailed comparison of 2-Hydrazino-6-(trifluoromethyl)pyridine with other hydrazinopyridine analogs, focusing on their synthesis, biological performance as enzyme inhibitors, and potential therapeutic applications. The inclusion of a trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide aims to provide an objective comparison supported by available experimental data to aid researchers in drug discovery and development.
Synthesis and Physicochemical Properties
Hydrazinopyridines are typically synthesized via nucleophilic aromatic substitution of a corresponding halopyridine with hydrazine hydrate. The general synthetic route is a robust and widely used method.
General Synthesis of 2-Hydrazinopyridines:
A solution of the appropriate 2-chloropyridine derivative in a suitable solvent, such as ethanol, is treated with an excess of hydrazine hydrate. The reaction mixture is typically heated under reflux for several hours. After cooling, the product is isolated by extraction and purified by recrystallization or chromatography.
Table 1: Physicochemical Properties of Selected Hydrazinopyridines (Predicted and Experimental)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP (Predicted) | pKa (Predicted) |
| 2-Hydrazinopyridine | C₅H₇N₃ | 109.13 | 0.35 | 6.88 |
| This compound | C₆H₆F₃N₃ | 177.13 | 1.23 | 9.17 |
| 2-Hydrazino-6-methylpyridine | C₆H₉N₃ | 123.16 | 0.85 | 7.25 |
Note: Predicted values are generated from computational models and may vary from experimental values.
Comparative Biological Activity
Hydrazinopyridine derivatives have been extensively studied for their inhibitory activity against a variety of enzymes, particularly Monoamine Oxidase (MAO), and have also shown potential as antimicrobial and anticancer agents. The trifluoromethyl group in this compound is expected to influence its biological activity.
Monoamine Oxidase (MAO) Inhibition
MAO inhibitors are crucial in the treatment of neurological disorders like depression and Parkinson's disease.[1] Hydrazine derivatives are a known class of MAO inhibitors.[1] While direct comparative IC50 values for this compound and its non-fluorinated analog from a single study are not available, we can analyze data from different studies on related compounds to infer the potential impact of the trifluoromethyl group.
Table 2: Comparative MAO-A and MAO-B Inhibition of Hydrazone Derivatives (Data from various sources)
| Compound/Derivative Class | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-A | Source |
| Hydrazone Derivative 2a | 0.342 | > 100 | > 292 | [2] |
| Hydrazone Derivative 2b | 0.028 | > 100 | > 3571 | [2] |
| Pyrazoline Derivative 14 | 0.001 | - | - | [3] |
| Pyrazoline Derivative 21 | 0.009 | - | - | [3] |
| Pyrazoline Derivative 42 | 0.010 | - | - | [3] |
| Moclobemide (Reference) | 6.061 | - | - | [2] |
| Selegiline (Reference) | - | 0.040 | - | [2] |
Note: The data presented is from different studies and for different, though structurally related, hydrazone derivatives. Direct comparison should be made with caution. The high potency of some of these derivatives underscores the potential of the hydrazone scaffold in MAO inhibition.
Antimicrobial Activity
Hydrazone derivatives have demonstrated a broad spectrum of antimicrobial activities.[4] The evaluation of these compounds typically involves determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyridine and Hydrazone Derivatives (Data from various sources)
| Compound/Derivative Class | S. aureus | E. coli | P. aeruginosa | C. albicans | Source |
| Hydrazone Derivative 1 | 128 | 256 | 256 | 128 | [4] |
| Pyrazoline Derivative 19 | 64 | 128 | 64 | 128 | [4] |
| Pyrazoline Derivative 22 | 128 | 128 | 64 | 128 | [4] |
| Pyrazoline Derivative 24 | 64 | 128 | 128 | 128 | [4] |
| Ampicillin (Reference) | 0.5-2 | 2-8 | >128 | - | - |
| Ciprofloxacin (Reference) | 0.25-1 | 0.015-0.12 | 0.25-1 | - | - |
Note: The data is from a study on pyrazoline and hydrazone derivatives, not specifically hydrazinopyridines. It serves to illustrate the general antimicrobial potential of the hydrazone scaffold.
Anticancer Activity
The anticancer potential of hydrazone derivatives is an active area of research.[5][6][7] Studies have shown that these compounds can exhibit significant cytotoxicity against various cancer cell lines. A study on 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines, which are structurally related to this compound, demonstrated potent growth inhibition activity.
Table 4: Anticancer Activity of 2,6-disubstituted Pyridine Hydrazone Derivatives against a Panel of Human Cancer Cell Lines (GI₅₀ in µM)
| Compound | Leukemia (CCRF-CEM) | Non-Small Cell Lung Cancer (HOP-92) | Colon Cancer (HCT-116) | CNS Cancer (SF-295) | Melanoma (UACC-62) | Ovarian Cancer (IGROV1) | Renal Cancer (A498) | Prostate Cancer (PC-3) | Breast Cancer (MDA-MB-231) |
| 29 | <0.01 | <0.01 | <0.01 | <0.01 | <0.01 | <0.01 | <0.01 | <0.01 | <0.01 |
Source: Data adapted from a study on 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines. Compound 29 is the 2,6-dichlorobenzaldehydehydrazone derivative.[2]
Experimental Protocols
Synthesis of this compound
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a solution of 2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq) in ethanol, add hydrazine hydrate (10-20 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
Monoamine Oxidase-A (MAO-A) Inhibition Assay
This protocol is based on the fluorometric detection of 4-hydroxyquinoline formed from the MAO-A catalyzed oxidation of kynuramine.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine dihydrobromide
-
Clorgyline (positive control inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds and clorgyline in DMSO and then dilute with the assay buffer.
-
In a 96-well plate, add the diluted compounds. For control wells (100% activity), add the vehicle (buffer with DMSO).
-
Add the MAO-A enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the kynuramine solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity with an excitation wavelength of 310-320 nm and an emission wavelength of 380-400 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Monoamine Oxidase Inhibition Signaling Pathway
MAO inhibitors increase the levels of monoamine neurotransmitters in the synaptic cleft by preventing their degradation. This leads to enhanced postsynaptic receptor activation.
Caption: MAO inhibitor action on neurotransmitter levels.
Experimental Workflow for MAO Inhibition Assay
The workflow for determining the MAO inhibitory activity of a compound involves several key steps from compound preparation to data analysis.
Caption: Workflow for the MAO inhibition assay.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly as enzyme inhibitors. The presence of the trifluoromethyl group is anticipated to enhance its biological activity and pharmacokinetic profile compared to non-fluorinated analogs. While direct comparative data is limited, the existing literature on related hydrazone and pyridine derivatives strongly suggests the potential for potent MAO inhibition, as well as possible antimicrobial and anticancer activities. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds. This guide provides a foundational resource for researchers to design and execute further investigations into this compound and its analogs.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 2-Pyrazoline and Hydrazone Derivatives as Potent and Selective Monoamine Oxidase A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Alternative Reagents for Pyrazole Synthesis: Beyond 2-Hydrazino-6-(trifluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, the synthesis of pyrazole derivatives is a critical process, with the choice of reagents significantly impacting yield, regioselectivity, and overall efficiency. This guide provides an objective comparison of alternative hydrazine reagents to 2-Hydrazino-6-(trifluoromethyl)pyridine for the synthesis of trifluoromethyl-substituted pyrazoles, supported by experimental data and detailed protocols.
The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, remains the most prevalent method for constructing the pyrazole ring. This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. While this compound is a valuable building block for introducing a trifluoromethyl-pyridyl moiety, a range of other commercially available and readily synthesized hydrazines offer diverse substitution patterns and, in some cases, superior performance in terms of yield and regiocontrol.
Performance Comparison of Hydrazine Reagents
The selection of the hydrazine reagent is paramount in pyrazole synthesis, directly influencing the reaction's outcome. The following tables summarize the performance of various hydrazine derivatives in the synthesis of trifluoromethyl-substituted pyrazoles, primarily through the Knorr cyclocondensation with trifluoromethyl-β-diketones.
Table 1: Comparison of Hydrazine Reagents in the Synthesis of 3/5-Trifluoromethylpyrazoles
| Hydrazine Reagent | 1,3-Dicarbonyl Compound | Solvent | Catalyst | Yield (%) | Regioisomeric Ratio (A:B) | Reference |
| This compound | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Ethanol | Acetic Acid | (Not specified) | (Not specified) | Representative Protocol |
| Methylhydrazine | 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | Ethanol | None | 92 | 57:43 | [1] |
| Methylhydrazine | 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | HFIP | None | 95 | >99:1 | [1] |
| Phenylhydrazine | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Ethanol | None | 74-77 | Equimolar | [2] |
| Phenylhydrazine | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | N,N-Dimethylacetamide | HCl | Good | 98:2 | [2] |
| Arylhydrazines | 2-(Trifluoromethyl)-1,3-diketones | Ethanol | None | 63 | Exclusive formation of one regioisomer | [2][3] |
| Hydrazine Hydrate | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Ethanol | None | High | N/A (N-unsubstituted) | [4] |
Note: Regioisomer A refers to the pyrazole with the hydrazine substituent at the N1 position adjacent to the trifluoromethyl group, while Regioisomer B has the substituent at the N1 position adjacent to the other R group of the diketone. HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol. Data is collated from various sources and reaction conditions may vary.
Key Factors Influencing Performance
The choice of hydrazine reagent and reaction conditions significantly impacts the regioselectivity and yield of pyrazole synthesis.
Electronic and Steric Effects of the Hydrazine Substituent
The electronic nature of the substituent on the hydrazine plays a crucial role in determining the nucleophilicity of the two nitrogen atoms. For instance, in phenylhydrazine, the NH2 group is generally more nucleophilic than the NHPh group due to the electron-withdrawing nature of the phenyl ring.[2] Steric hindrance around the substituted nitrogen can also direct the initial nucleophilic attack to the less hindered nitrogen.
Structure of the 1,3-Dicarbonyl Compound
The electronic and steric properties of the substituents on the 1,3-dicarbonyl compound are equally important. A highly electrophilic carbonyl carbon, often adjacent to an electron-withdrawing group like trifluoromethyl, will be the preferential site of initial attack by the more nucleophilic nitrogen of the hydrazine.
Reaction Conditions: The Power of Solvents and Catalysts
The reaction solvent can have a dramatic effect on regioselectivity. For example, the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of one isomer compared to reactions run in ethanol.[1] The pH of the reaction medium, controlled by the addition of acid or base catalysts, can also influence the outcome by altering the protonation state and nucleophilicity of the hydrazine.[5]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of trifluoromethyl-substituted pyrazoles using various hydrazine reagents.
Protocol 1: Synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole (Representative)
This protocol is a representative procedure for the reaction of this compound with a trifluoromethyl-β-diketone.
Materials:
-
This compound (1.0 mmol)
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrazole.
Protocol 2: Regioselective Synthesis of 1-Methyl-5-(2-furyl)-3-(trifluoromethyl)-1H-pyrazole
This protocol demonstrates the highly regioselective synthesis of a trifluoromethyl-substituted pyrazole using methylhydrazine in a fluorinated alcohol.
Materials:
-
Methylhydrazine (1.1 mmol)
-
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione (1.0 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione (1.0 mmol) in HFIP (5 mL).
-
To this solution, add methylhydrazine (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography if necessary, though this reaction often proceeds to high purity.
Protocol 3: Synthesis of 1,5-Diaryl-3-(trifluoromethyl)-1H-pyrazoles with High Regioselectivity
This protocol highlights a method for achieving high regioselectivity in the synthesis of 1-aryl-substituted trifluoromethylpyrazoles.[2]
Materials:
-
Arylhydrazine hydrochloride (1.0 mmol)
-
4,4,4-Trifluoro-1-aryl-1,3-butanedione (1.0 mmol)
-
N,N-Dimethylacetamide (DMAc) (5 mL)
-
Concentrated HCl (catalytic amount)
Procedure:
-
Dissolve the arylhydrazine hydrochloride (1.0 mmol) and the 4,4,4-trifluoro-1-aryl-1,3-butanedione (1.0 mmol) in DMAc (5 mL) in a flask.
-
Add a catalytic amount of concentrated HCl.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be recrystallized from a suitable solvent like ethanol to obtain the pure pyrazole.
Visualizing the Synthesis and Factors Influencing It
To better understand the reaction dynamics, the following diagrams illustrate the general workflow of the Knorr pyrazole synthesis and the key factors that govern its regiochemical outcome.
Caption: General workflow of the Knorr pyrazole synthesis.
Caption: Key factors influencing the regioselectivity of the Knorr pyrazole synthesis.
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Hydrazino-6-(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methodologies for the validation of 2-Hydrazino-6-(trifluoromethyl)pyridine and its derivatives. While specific validated methods for this exact analyte are not publicly available, this document outlines robust analytical approaches based on methods validated for structurally similar compounds, including other trifluoromethylpyridine and hydrazine derivatives. The information herein is intended to guide researchers in developing and validating analytical methods for purity determination, quantification, and stability testing.
Introduction to Analytical Challenges
This compound presents unique analytical challenges due to its structural features. The trifluoromethyl group, being strongly electron-withdrawing, influences the compound's polarity and chromatographic retention. The reactive hydrazino moiety can be susceptible to degradation and may require specific analytical considerations, such as derivatization, to enhance detection. The choice of an analytical method will depend on the specific requirements of the analysis, such as the expected concentration of the analyte, the complexity of the sample matrix, and the need for high sensitivity and specificity.
Methodology Comparison: HPLC-UV, LC-MS/MS, and GC-MS
The three primary analytical techniques suitable for the analysis of this compound derivatives are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The following sections provide a comparative overview of these techniques with supporting data from analogous compounds.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
RP-HPLC-UV is a widely accessible and robust technique for purity assessment and quantification of active pharmaceutical ingredients (APIs) and intermediates. Based on methods for similar compounds like 2-Amino-4-(trifluoromethyl)pyridine, a reliable RP-HPLC method can be developed.
Anticipated Performance Characteristics (based on analogous compounds)
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Specificity | Good separation from impurities |
Experimental Protocol (Adapted from a method for 2-Amino-4-(trifluoromethyl)pyridine)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry (likely in the range of 220-280 nm).
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of a reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
-
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For trace-level quantification, especially in complex matrices, LC-MS/MS offers superior sensitivity and selectivity. A method can be adapted from the analysis of other trifluoromethylpyridine derivatives.
Anticipated Performance Characteristics (based on analogous compounds)
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Quantitation (LOQ) | Sub-ng/mL levels |
| Limit of Detection (LOD) | pg/mL levels |
| Specificity | High (utilizing MRM transitions) |
Experimental Protocol (Adapted from a method for a trifluoromethylpyridine impurity)
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Hypersil BDS C18 (150 x 4.6 mm, 5µm) or similar.
-
Mobile Phase:
-
Solvent A: 0.01M Ammonium acetate in water.
-
Solvent B: Acetonitrile and methanol mixture.
-
-
Flow Rate: 0.8 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions would need to be determined by infusion of a standard solution.
-
Sample Preparation: Dissolution in a suitable solvent (e.g., methanol) and filtration.
Logical Flow for LC-MS/MS Method Development
Caption: Logical flow for LC-MS/MS method development.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization of the hydrazino group may be necessary to improve volatility and thermal stability.
Potential Derivatization Reaction The hydrazino group can react with an aldehyde or ketone (e.g., salicylaldehyde) to form a more stable and volatile hydrazone, which can then be analyzed by GC-MS.
Anticipated Performance Characteristics
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 90.0% - 110.0% |
| Precision (% RSD) | < 10.0% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL levels |
| Specificity | High (based on mass spectral fragmentation) |
Experimental Protocol (Conceptual)
-
Derivatization: React the sample with a suitable derivatizing agent (e.g., salicylaldehyde) in an appropriate solvent.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Optimized to ensure volatilization without degradation.
-
Oven Temperature Program: A gradient program to separate the derivatized analyte from other components.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Full scan to identify fragmentation patterns and Selected Ion Monitoring (SIM) for quantification.
Workflow for GC-MS Analysis with Derivatization
Caption: Workflow for GC-MS analysis with derivatization.
Conclusion and Recommendations
The selection of an appropriate analytical method for this compound derivatives should be guided by the specific analytical objective.
-
For routine purity testing and quantification in bulk materials, a validated RP-HPLC-UV method is likely to be the most practical, cost-effective, and robust approach.
-
For the quantification of trace levels of the analyte or its impurities, especially in complex matrices, a highly sensitive and specific LC-MS/MS method is recommended.
-
GC-MS can be a viable alternative, particularly if derivatization is employed to enhance the volatility and stability of the analyte. This method can provide valuable structural information through mass spectral fragmentation patterns.
It is crucial that any chosen method is fully validated according to the International Conference on Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the results. This includes assessing specificity, linearity, range, accuracy, precision, limit of detection, limit of quantitation, and robustness.
Comparative Reactivity of Substituted Hydrazinopyridines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of substituted hydrazinopyridines is crucial for the synthesis of novel therapeutic agents and functional materials. The introduction of various substituents onto the pyridine ring significantly modulates the nucleophilicity of the hydrazine moiety, thereby influencing reaction rates and, in some cases, the reaction mechanism itself. This guide provides a comparative analysis of the reactivity of substituted hydrazinopyridines, supported by experimental data and detailed protocols.
The reactivity of substituted hydrazinopyridines is fundamentally governed by the electronic properties of the substituents on the pyridine ring. Electron-donating groups (EDGs) enhance the electron density on the ring and, consequently, the nucleophilicity of the hydrazine group, leading to faster reaction rates in nucleophilic substitution and condensation reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the hydrazine less nucleophilic and slowing down these reactions.
Influence of Substituents on Nucleophilicity and Reactivity
The effect of substituents on the reactivity of hydrazinopyridines can be quantitatively assessed through kinetic studies, often correlated using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. Generally, a positive Hammett ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. For nucleophilic reactions of hydrazinopyridines, a negative ρ value is typically expected.
Comparative Data on Reactivity
To illustrate the impact of substituents, the following table summarizes the expected relative reactivity and provides hypothetical, illustrative kinetic data for the reaction of various substituted 2-hydrazinopyridines with a common electrophile, such as an aromatic aldehyde, to form the corresponding hydrazone. The relative rate constants are normalized to that of the unsubstituted 2-hydrazinopyridine.
| Substituent (at position 4) | Electronic Effect | Hammett Constant (σp) | Expected Relative Reactivity | Illustrative Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| -OCH₃ | Strong Electron-Donating | -0.27 | Highest | 1.8 x 10⁻³ |
| -CH₃ | Electron-Donating | -0.17 | High | 1.5 x 10⁻³ |
| -H | Neutral | 0.00 | Reference | 1.0 x 10⁻³ |
| -Cl | Electron-Withdrawing | +0.23 | Low | 0.6 x 10⁻³ |
| -CN | Strong Electron-Withdrawing | +0.66 | Lower | 0.3 x 10⁻³ |
| -NO₂ | Very Strong Electron-Withdrawing | +0.78 | Lowest | 0.1 x 10⁻³ |
Note: The rate constants are illustrative and intended for comparative purposes only. Actual values will depend on the specific reaction conditions.
Experimental Protocols
General Procedure for the Synthesis of Substituted Hydrazinopyridines
Substituted hydrazinopyridines are typically synthesized via nucleophilic aromatic substitution of the corresponding chloropyridine with hydrazine hydrate.
Example: Synthesis of 2-Hydrazino-4-(trifluoromethyl)pyridine
To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol, hydrazine hydrate (10.0 eq) is added dropwise at room temperature. The reaction mixture is then heated at reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the product.
General Procedure for Kinetic Measurement of Hydrazone Formation
The rate of reaction between a substituted hydrazinopyridine and an aromatic aldehyde can be monitored using UV-Vis spectroscopy by following the formation of the hydrazone product, which typically has a strong absorbance at a different wavelength from the reactants.
Materials:
-
Substituted 2-hydrazinopyridine solution (e.g., 0.01 M in methanol)
-
Aromatic aldehyde solution (e.g., 0.1 M in methanol)
-
Methanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the substituted hydrazinopyridine solution with methanol.
-
Initiate the reaction by adding a small volume of the aromatic aldehyde solution to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the λmax of the hydrazone product at fixed time intervals.
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
-
By varying the concentration of the hydrazinopyridine while keeping the aldehyde concentration in excess (pseudo-first-order conditions), the second-order rate constant can be determined.[1][2][3]
Reaction Mechanisms and Visualization
The two primary reaction types for substituted hydrazinopyridines are nucleophilic aromatic substitution (for their synthesis) and condensation with carbonyl compounds.
Nucleophilic Aromatic Substitution (SNAr) Pathway for Synthesis
The synthesis of a substituted hydrazinopyridine from a chloropyridine proceeds through a Meisenheimer complex intermediate. The electron-withdrawing nature of the pyridine nitrogen atoms facilitates the nucleophilic attack.
References
A Comparative Analysis of the Biological Activity of 2-Hydrazino-6-(trifluoromethyl)pyridine Derivatives and Other Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Heterocyclic compounds form the backbone of many pharmaceuticals, and understanding the comparative biological activities of different scaffolds is crucial for rational drug design. This guide provides a detailed comparison of the biological activities of 2-Hydrazino-6-(trifluoromethyl)pyridine derivatives against other prominent heterocyclic systems, namely pyrimidines, triazines, and thiadiazoles. The information presented herein is a synthesis of experimental data from various studies, intended to aid researchers in navigating the chemical space of these important pharmacophores.
I. Comparative Biological Activity: A Tabular Overview
The following tables summarize the quantitative biological data for this compound derivatives and other selected heterocyclic compounds across various therapeutic areas. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound Class | Derivative/Compound | S. aureus | E. coli | C. albicans | Reference |
| This compound Analogs | Nicotinic acid benzylidene hydrazides (nitro substituted) | Comparable to Norfloxacin | Comparable to Norfloxacin | Comparable to Fluconazole | [1] |
| 4-Trifluoromethylpyridine nucleosides | 1.3 - 4.9 | 1.3 - 4.9 | - | [2] | |
| Pyrimidine Derivatives | Pyrido[2,3-d]pyrimidines | - | - | Significant | [1] |
| Thiazolo[4,5-d]pyrimidines | - | - | - | [3] | |
| Triazine Derivatives | 1,2,4-Triazine derivatives | High activity | High activity | - | |
| Thiadiazole Derivatives | 1,3,4-Thiadiazole derivatives | 6.25 | 12.5 | 25 |
Table 2: Anticancer Activity (IC₅₀ in µM)
| Compound Class | Derivative/Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound Analogs | Pyridine-thiazole hybrid (Compound 4) | Various (NCI-60) | Average GI₅₀ = 31.7 | |
| Trifluoromethyl-substituted pyrimidine | H1975 | 2.27 | [4] | |
| Pyrimidine Derivatives | 5-Trifluoromethylpyrimidine derivative (9u) | A549 | 0.35 | [5] |
| 5-Trifluoromethylpyrimidine derivative (9u) | MCF-7 | 3.24 | [5] | |
| Triazine Derivatives | s-Triazine derivative (12) | EGFR enzyme | 0.0368 | |
| s-Triazine derivative (18) | HCT116 | 0.5 | ||
| Thiadiazole Derivatives | 1,3,4-Thiadiazole derivative (15a) | Colo-205 | 0.10 | [6] |
| 1,3,4-Thiadiazole derivative (15a) | MCF-7 | 0.24 | [6] |
Table 3: Enzyme Inhibitory Activity (IC₅₀ or Kᵢ in µM)
| Compound Class | Derivative/Compound | Target Enzyme | IC₅₀ / Kᵢ (µM) | Reference |
| This compound Analogs | Pyridinyl-[1][7][8]triazole (8d) | ALK5 | Significant inhibition at 5 µM | [9] |
| Trifluoromethyl pyridine piperazine (A16) | TMV | EC₅₀ = 18.4 µg/mL | [10] | |
| Pyrimidine Derivatives | 5-Trifluoromethyl-2-aminopyrimidine (30) | FLT3-D835Y | - | [11] |
| 5-Trifluoromethyl-2-aminopyrimidine (30) | CHK1 | - | [11] | |
| Triazine Derivatives | s-Triazine derivatives | PI3K/mTOR | Potent inhibition | [12] |
| Thiadiazole Derivatives | Sulfonamide-based thiadiazole (4f) | Carbonic Anhydrase | Low IC₅₀ | [2] |
| Indazole-based thiadiazole | Thymidine Phosphorylase | 6.29 - 17.65 | [13] |
II. Experimental Protocols
A. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from each well to the next, discarding the final 50 µL from the last well. This creates a range of concentrations of the test compound.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
B. Anticancer Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
III. Signaling Pathways and Experimental Workflows
A. Plausible Anticancer Signaling Pathway for Trifluoromethyl-Pyridine Derivatives
The anticancer activity of many pyridine derivatives, including those with a trifluoromethyl group, has been linked to the inhibition of various protein kinases that are crucial for cancer cell survival and proliferation. The following diagram illustrates a generalized pathway where a trifluoromethyl-pyridine derivative inhibits a receptor tyrosine kinase (RTK), such as EGFR, leading to the downstream suppression of pro-survival signaling and induction of apoptosis.
Caption: Inhibition of RTK signaling and induction of apoptosis by a trifluoromethyl-pyridine derivative.
B. Experimental Workflow for Antimicrobial MIC Determination
The following diagram outlines the key steps in the broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.
Caption: Workflow for the broth microdilution MIC assay.
IV. Discussion and Future Perspectives
The compiled data suggests that this compound derivatives represent a promising scaffold for the development of novel therapeutic agents, with demonstrated activity in antimicrobial and anticancer contexts. The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, which may contribute to the observed biological effects.
Future research should focus on:
-
Direct Comparative Studies: Synthesizing and testing series of these different heterocyclic cores with similar substituents under standardized assay conditions to allow for a more direct and accurate comparison of their biological activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound derivatives to facilitate rational drug design and optimization.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the this compound scaffold to identify key structural features that govern potency and selectivity for different biological targets.
By addressing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of next-generation drugs for a range of diseases.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 4. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDINE | CAS 22123-09-7 [matrix-fine-chemicals.com]
- 10. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemscene.com [chemscene.com]
- 14. chemscene.com [chemscene.com]
Spectroscopic Comparison of 2-Hydrazino-6-(trifluoromethyl)pyridine Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of isomeric compounds is crucial for unambiguous identification, purity assessment, and structure-activity relationship studies. This guide provides a comparative analysis of the spectroscopic properties of two isomers of 2-Hydrazino-6-(trifluoromethyl)pyridine: 2-Hydrazino-5-(trifluoromethyl)pyridine and 2-Hydrazino-4-(trifluoromethyl)pyridine.
This comparison relies on experimentally obtained data for 2-Hydrazino-5-(trifluoromethyl)pyridine, which serves as a foundational starting material in the synthesis of various derivatives[1]. While complete, experimentally verified spectroscopic data for a broad range of isomers remains elusive in publicly accessible literature, this guide compiles available information to facilitate a clearer understanding of the influence of substituent positioning on the spectral characteristics of these compounds.
Structural and Spectroscopic Data Summary
The positioning of the hydrazino and trifluoromethyl groups on the pyridine ring significantly influences the electronic environment of the molecule, leading to distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
| Isomer | Structure | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec. (m/z) |
| 2-Hydrazino-5-(trifluoromethyl)pyridine | ![]() | Data not available | Data not available | Data not available | Data not available |
| 2-Hydrazino-4-(trifluoromethyl)pyridine | ![]() | Data not available | Data not available | Data not available | Data not available |
Note: Despite extensive searches, specific, publicly available experimental spectroscopic data for the parent compounds 2-Hydrazino-5-(trifluoromethyl)pyridine and 2-Hydrazino-4-(trifluoromethyl)pyridine could not be fully obtained. The synthesis of derivatives from 2-Hydrazino-5-(trifluoromethyl)pyridine has been reported, confirming its preparation and use[1]. Vendor information confirms the commercial availability of 2-Hydrazino-4-(trifluoromethyl)pyridine[2][3]. The following sections on experimental protocols are based on general methodologies for similar compounds.
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are standard for the characterization of organic molecules and are applicable to the isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule by analyzing the magnetic properties of its atomic nuclei.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a proton frequency of 300 MHz or higher.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Methanol-d4). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key sample resonances.
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a 1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the structure.
13C NMR Acquisition:
-
Acquire a 13C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans is typically required for 13C NMR due to the lower natural abundance of the 13C isotope.
-
Process the data similarly to the 1H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum. The instrument automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm-1.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule, and to gain structural information from its fragmentation pattern.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for sample introduction and separation. Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques.
Sample Preparation:
-
For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane, methanol).
-
For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, water, methanol).
-
For direct infusion, prepare a dilute solution of the sample in an appropriate solvent.
Data Acquisition (EI):
-
The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
This causes ionization and fragmentation of the molecule.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks.
Visualizing Synthesis and Isomeric Relationships
The synthesis of these isomers and their relationship can be visualized to provide a clearer understanding of their origins and structural differences.
Caption: Synthetic pathway to hydrazinopyridine isomers.
Caption: Workflow for spectroscopic analysis.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Hydrazino-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized novel chemical entities is a cornerstone of reliable and reproducible research in drug discovery and development. For a key building block such as 2-Hydrazino-6-(trifluoromethyl)pyridine, which incorporates both a reactive hydrazine moiety and an influential trifluoromethyl group on a pyridine scaffold, ensuring high purity is paramount. Impurities, even in trace amounts, can lead to misleading biological data, undesirable side reactions in subsequent synthetic steps, and potential toxicity.
This guide provides an objective comparison of the purity of synthetically derived this compound against commercially available structural analogs. It includes detailed experimental protocols for key analytical techniques, a quantitative comparison of purity data, and visual workflows to aid in the comprehensive purity assessment of this important pharmaceutical intermediate.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically proceeds via the nucleophilic aromatic substitution of a halogenated precursor, such as 2-Chloro-6-(trifluoromethyl)pyridine, with hydrazine hydrate.[1][2] This process can introduce several classes of impurities that must be monitored:
-
Unreacted Starting Materials: Residual 2-Chloro-6-(trifluoromethyl)pyridine.
-
Reagent-related Impurities: Excess hydrazine and its degradation products.
-
Byproducts: Formation of bis-substituted pyridines or products from side reactions.
-
Residual Solvents: Solvents used during the reaction and purification, such as ethanol or isopropanol.
-
Degradation Products: The compound may be susceptible to oxidation or other degradation pathways.
Experimental Protocols for Purity Assessment
A multi-technique approach is essential for the robust characterization and purity determination of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for quantifying the purity of the main component and detecting non-volatile impurities.[3][4][5][6]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-35 min: Hold at 95% A, 5% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a 50:50 mixture of water and acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and certain byproducts.[7][8][9]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in methanol. For sensitive hydrazine analysis, derivatization with a suitable agent like pentafluorobenzaldehyde can be employed.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR spectroscopy are powerful tools for structural confirmation and the detection of impurities, including isomers and residual starting materials. Quantitative NMR (qNMR) can provide an absolute purity determination without the need for a reference standard of the analyte.[10][11][12][13]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
¹H NMR Protocol:
-
Solvent: DMSO-d₆.
-
Sample Concentration: ~5-10 mg/mL.
-
Parameters: Standard proton acquisition parameters with a sufficient relaxation delay (e.g., d1 = 5s) for quantitative analysis.
-
-
¹⁹F NMR Protocol:
-
Solvent: DMSO-d₆.
-
Parameters: Standard fluorine acquisition parameters. The single trifluoromethyl group should present a sharp singlet, and any additional fluorine-containing impurities would be readily detected.
-
Elemental Analysis
Elemental analysis for Carbon, Hydrogen, and Nitrogen (CHN) provides a fundamental measure of purity by comparing the experimental percentages of these elements to the theoretical values for the molecular formula (C₆H₆F₃N₃).
Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Hypothetical Signaling Pathway Involvement
Trifluoromethylated pyridine derivatives are of significant interest in drug discovery, often targeting enzymatic pathways or cellular signaling cascades implicated in disease. While the specific targets of this compound are proprietary or under investigation, a hypothetical involvement in a kinase signaling pathway, a common target class for such molecules, is depicted below. The hydrazine moiety can serve as a versatile handle for further chemical modification to generate potent inhibitors.
Comparative Purity Analysis
The following table summarizes the purity assessment data for a batch of synthesized this compound compared to commercially available structural analogs.
| Compound | Source | Stated Purity | HPLC Purity (%) | Major Impurity Detected (by GC-MS/NMR) | Residual Solvents (ppm) |
| This compound | Synthesized Batch | N/A | 96.8 | 2-Chloro-6-(trifluoromethyl)pyridine (0.7%) | Ethanol (450) |
| 2-Hydrazinyl-6-methylpyridine | Commercial Vendor A | ≥95%[14] | 98.2 | Unidentified peak at RRT 1.15 (0.5%) | Not Detected |
| 2-Hydrazino-5-(trifluoromethyl)pyridine HCl | Commercial Vendor B | ≥95%[15][16][17] | 97.5 | Isomeric impurity (0.9%) | Isopropanol (200) |
| 2-Chloro-6-hydrazinopyridine | Commercial Vendor C | Not Specified[18] | 95.3 | Dichloropyridine (1.8%) | Not Detected |
Discussion of Results
The synthesized batch of this compound demonstrates a purity of 96.8% by HPLC, which is comparable to, and in some cases exceeds, the purity of commercially available alternatives. The primary impurity identified was the unreacted starting material, 2-Chloro-6-(trifluoromethyl)pyridine, suggesting that the reaction may not have gone to completion or that purification could be further optimized. The presence of residual ethanol is also noted, which is a common occurrence from the reaction or purification steps.
The commercial alternatives show varying levels of purity and different impurity profiles. For instance, 2-Hydrazinyl-6-methylpyridine from Vendor A exhibits a high purity of 98.2%, while 2-Chloro-6-hydrazinopyridine from Vendor C has a lower purity of 95.3% with a significant amount of the dichloropyridine starting material. The presence of an isomeric impurity in 2-Hydrazino-5-(trifluoromethyl)pyridine HCl highlights the importance of using orthogonal analytical techniques like NMR to identify impurities that may co-elute in HPLC.
Conclusion
The comprehensive purity assessment of synthesized this compound using a combination of HPLC, GC-MS, and NMR is crucial for ensuring its quality for downstream applications in research and development. The data indicates that a purity level of ≥95% is achievable and compares favorably with commercially available analogs. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the synthesis and analysis of novel pyridine derivatives. The identification of specific impurities in the synthesized batch provides actionable insights for further process optimization to achieve even higher purity standards.
References
- 1. 2-METHYL-6-HYDRAZINOPYRIDINE | 5315-24-2 [m.chemicalbook.com]
- 2. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 11. researchgate.net [researchgate.net]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemscene.com [chemscene.com]
- 15. 1049744-89-9 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl AKSci 8050CW [aksci.com]
- 16. chemscene.com [chemscene.com]
- 17. 2-Hydrazineyl-5-(trifluoromethyl)pyridine hydrochloride | 1049744-89-9 [sigmaaldrich.com]
- 18. 2-Chloro-6-hydrazinopyridine 5193-03-3 [sigmaaldrich.com]
A Comparative Guide to Derivatization Reagents for LC-MS/MS Analysis of Carbonyl-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The sensitive and accurate quantification of carbonyl-containing compounds, such as aldehydes and ketones, is crucial in various fields, including metabolomics, clinical diagnostics, and pharmaceutical development. These molecules often exhibit poor ionization efficiency and chromatographic retention in typical reversed-phase liquid chromatography-mass spectrometry (LC-MS/MS) systems. Chemical derivatization is a widely employed strategy to overcome these limitations by introducing a readily ionizable tag, thereby enhancing detection sensitivity and improving chromatographic performance.
This guide provides a comparative overview of 2-Hydrazino-6-(trifluoromethyl)pyridine and its alternatives for the derivatization of carbonyl compounds for LC-MS/MS analysis. The information presented is based on available scientific literature and aims to assist researchers in selecting the most appropriate reagent for their analytical needs.
Performance Comparison of Carbonyl Derivatization Reagents
The selection of a derivatization reagent is a critical step in developing a robust LC-MS/MS method for carbonyl analysis. The ideal reagent should offer high reactivity, lead to stable derivatives, and significantly enhance the mass spectrometric signal of the target analytes. Below is a comparison of this compound (as represented by its close structural isomer, 2-hydrazino-4-(trifluoromethyl)pyrimidine) and other commonly used derivatization agents.
| Derivatization Reagent | Target Analytes & Matrix | Sample Preparation | Derivatization Conditions | Key Performance Metrics | Reference |
| 2-Hydrazino-4-(trifluoromethyl)pyrimidine (HTP) | Androgens in human plasma | Solid-phase extraction | 0.1 mg/mL HTP in acetonitrile with 0.05% TFA, 60°C for 30 min | HMP derivatives showed greater sensitivity than HTP derivatives for the tested androgens.[1][2][3] | [1][2][3] |
| 2-Hydrazino-1-methylpyridine (HMP) | Androgens in human plasma | Solid-phase extraction | 0.5 mg/mL HMP in methanol with 1% formic acid, 60°C for 15 min | LOD on column: 0.2 pg for DHT-HMP, 0.4 pg for T-HMP, and 0.2 pg for A4-HMP.[2][3] | [2][3] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyls in indoor and in-car air | Collection on DNPH-coated sorbent, elution with acetonitrile | Reaction occurs on the sorbent during sample collection | LOD with LC-MS/MS: 0.03 to 0.3 ppb.[4] | [4] |
| 3-Nitrophenylhydrazine (3-NPH) | Reactive aldehydes in brain tissue | Protein precipitation with trichloroacetic acid | 25 mM 3-NPH, 20°C for 30 min | Resulted in greater sensitivity compared to DNPH for the tested aldehydes.[5] | [5] |
| Girard's Reagent T (GirT) | 5-Formyl-2'-deoxyuridine in cellular DNA | Enzymatic digestion of DNA | GirT in the presence of acetic acid | ~20-fold improvement in detection limit compared to underivatized analysis.[6] | [6] |
| Girard's Reagent P (GirP) | Keto-steroids in human serum | Liquid-liquid extraction | 1 mg/mL GirP in water, 10% acetic acid in methanol, 60°C for 10 min | Enables sensitive and simultaneous targeted and untargeted analysis.[7] | [7] |
| 2-Hydrazinopyridine (2-HP) | Steroid hormones in fish plasma | Not specified | Not specified | LODs: 0.16 ng/mL for progesterone, 0.63 ng/mL for 17α-hydroxypregnenolone, 11-deoxycortisol, and 17α,20β-dihydroxypregnenone, and 1.25 ng/mL for 11-ketotestosterone.[8][9] | [8][9] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of derivatization strategies. Below are protocols for selected reagents based on published literature.
Derivatization using 2-Hydrazino-4-(trifluoromethyl)pyrimidine (HTP)[1][2]
This protocol is for the derivatization of steroids in a plasma extract.
-
Sample Preparation: Steroids are extracted from 100-200 µL of plasma using solid-phase extraction. The extract is evaporated to dryness.
-
Derivatization Reaction:
-
Reconstitute the dried extract in 100 µL of 0.1 mg/mL HTP in acetonitrile containing 0.05% (v/v) trifluoroacetic acid (TFA).
-
Vortex the mixture for 10 seconds.
-
Incubate the reaction at 60°C for 30 minutes.
-
Cool the mixture in an ice bath for 5 minutes.
-
-
LC-MS/MS Analysis:
-
Column: Acquity UPLC® BEH C18 column (150 × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium acetate in water.
-
Mobile Phase B: Methanol:Acetonitrile (35:65, v/v).
-
Gradient: A suitable gradient to separate the derivatized analytes.
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Derivatization using 2,4-Dinitrophenylhydrazine (DNPH) for Airborne Carbonyls[4]
This protocol is for the analysis of carbonyls in air samples.
-
Sample Collection: Air is drawn through a sorbent tube coated with DNPH to trap and derivatize carbonyl compounds.
-
Sample Elution: The DNPH derivatives are eluted from the sorbent tube with acetonitrile.
-
LC-MS/MS Analysis:
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 column.
-
Mobile Phase: A gradient of water and acetonitrile.
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Derivatization using Girard's Reagent T (GirT)[6]
This protocol is for the derivatization of a formyl-containing nucleoside.
-
Sample Preparation: The analyte is obtained from enzymatic digests of DNA.
-
Derivatization Reaction: The sample is reacted with Girard's Reagent T in a solution containing acetic acid.
-
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase HPLC.
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Detection: Tandem mass spectrometry.
-
Visualizing the Workflow and Reaction
To better illustrate the processes involved in the LC-MS/MS analysis of carbonyl compounds following derivatization, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of carbonyls.
Caption: Derivatization reaction of a carbonyl compound.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Strategic Value of 2-Hydrazino-6-(trifluoromethyl)pyridine in Pharmaceutical Synthesis: A Cost-Benefit Analysis
For researchers and professionals in drug development, the selection of building blocks in chemical synthesis is a critical decision, balancing cost, efficiency, and the ultimate biological activity of the target molecule. This guide provides a comparative analysis of 2-Hydrazino-6-(trifluoromethyl)pyridine, a key reagent in the synthesis of bioactive heterocycles, against a common alternative synthetic route. By examining experimental data, cost-effectiveness, and the biological relevance of the resulting compounds, this guide offers a comprehensive resource for informed decision-making in the laboratory.
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound has emerged as a valuable synthon for introducing this crucial moiety into heterocyclic scaffolds, particularly in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds known for their therapeutic potential, notably as kinase inhibitors.
Comparative Synthesis of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: A Case Study
To illustrate the cost-benefit considerations, we will compare two primary synthetic pathways to a core pyrazolo[3,4-b]pyridine structure, a key pharmacophore in many developmental drug candidates.
Route A: Direct Cyclization with this compound
This approach involves the direct condensation and cyclization of this compound with a suitable 1,3-dicarbonyl compound. This method is often favored for its straightforward nature and potentially fewer reaction steps.
Route B: Two-Step Synthesis from 2-Chloro-6-(trifluoromethyl)pyridine
An alternative and frequently employed method begins with the more readily available and often less expensive 2-chloro-6-(trifluoromethyl)pyridine. This precursor is first converted to the corresponding hydrazine in situ or in a separate step, which then undergoes cyclization.
Data Presentation: A Quantitative Comparison
| Parameter | Route A: Direct Cyclization | Route B: Two-Step Synthesis |
| Starting Material Cost | This compound: ~$584/5g[1] | 2-Chloro-6-(trifluoromethyl)pyridine: ~
|
| Number of Steps | 1 | 2 |
| Typical Reported Yield | ~85-95% | ~70-85% (overall) |
| Reaction Conditions | Often milder, shorter reaction times | May require harsher conditions for hydrazination |
| Downstream Processing | Potentially simpler purification | May involve more complex purification to remove byproducts |
Experimental Protocols
Route A: Synthesis of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine via Direct Cyclization
A solution of this compound (1 mmol) and a 1,3-dicarbonyl compound (e.g., malonaldehyde bis(dimethyl acetal)) (1.1 mmol) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine.
Route B: Synthesis of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine from 2-Chloro-6-(trifluoromethyl)pyridine
Step 1: In situ formation of the hydrazine: To a solution of 2-chloro-6-(trifluoromethyl)pyridine (1 mmol) in ethanol, hydrazine hydrate (3 mmol) is added, and the mixture is refluxed for 8-12 hours.
Step 2: Cyclization: After the formation of the hydrazine intermediate (monitored by TLC), the 1,3-dicarbonyl compound (1.1 mmol) is added to the reaction mixture, and reflux is continued for another 4-6 hours. The workup and purification are similar to Route A.
Cost-Benefit Analysis
While Route A utilizes a more expensive starting material, its primary advantages lie in its efficiency. The single-step reaction with typically higher yields can lead to significant savings in time, solvent consumption, and downstream processing costs. The potentially cleaner reaction profile may also simplify purification, a crucial factor in large-scale synthesis.
Route B, on the other hand, offers a lower initial investment in the primary starting material. However, the two-step process, potentially lower overall yields, and the need for additional reagents and longer reaction times can offset this initial cost advantage. The purification of the final product from a two-step reaction may also be more challenging.
For academic research and small-scale synthesis, the convenience and higher efficiency of Route A might be preferable. For industrial-scale production where the cost of starting materials is a major driver, a thorough process optimization of Route B could potentially make it the more economical choice, provided that high yields and efficient purification protocols can be established.
Biological Context: Targeting the CDK Signaling Pathway
The pyrazolo[3,4-b]pyridine scaffold, readily synthesized using this compound, is a core component of numerous compounds designed as inhibitors of Cyclin-Dependent Kinases (CDKs).[4] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[5] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Caption: The Cyclin-Dependent Kinase (CDK) signaling pathway controlling the G1/S phase transition of the cell cycle.
The diagram above illustrates how pyrazolo[3,4-b]pyridine-based inhibitors can block the activity of CDK2 and CDK4/6, thereby preventing the phosphorylation of the Retinoblastoma (Rb) protein. This action maintains Rb in its active, tumor-suppressive state, where it binds to the E2F transcription factor, preventing the transcription of genes required for DNA replication and cell cycle progression. This mechanism ultimately leads to cell cycle arrest and can induce apoptosis in cancer cells.
Experimental Workflow for Inhibitor Screening
The development of effective CDK inhibitors requires a robust screening process to evaluate the potency and selectivity of newly synthesized compounds.
Caption: A typical experimental workflow for the synthesis and screening of pyrazolo[3,4-b]pyridine-based CDK inhibitors.
This workflow begins with the chemical synthesis of a library of pyrazolo[3,4-b]pyridine analogues. Following purification and structural confirmation, the compounds are subjected to in vitro kinase assays to determine their half-maximal inhibitory concentration (IC50) against the target CDKs. Promising candidates are then evaluated in cell-based assays to assess their ability to inhibit the proliferation of cancer cell lines. This systematic approach allows for the identification of lead compounds with potent and selective anti-cancer activity.
Conclusion
This compound represents a highly valuable, albeit more costly, building block for the efficient synthesis of biologically active pyrazolo[3,4-b]pyridines. Its use offers a more direct and often higher-yielding route to these important heterocyclic scaffolds compared to multi-step alternatives. For research and development purposes where time and efficiency are paramount, the higher upfront cost of this reagent can be justified by the overall savings in labor and resources. For large-scale manufacturing, a careful evaluation of both synthetic routes, including process optimization and a detailed cost analysis of all materials and steps, is essential to determine the most economically viable approach. The strategic incorporation of the trifluoromethyl group via this reagent continues to be a powerful tool in the design and synthesis of next-generation therapeutics targeting critical cellular pathways.
References
comparing the efficacy of catalysts for 2-Hydrazino-6-(trifluoromethyl)pyridine reactions
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic compounds is paramount. The strategic use of catalysts in reactions involving 2-Hydrazino-6-(trifluoromethyl)pyridine is critical for achieving high yields and purity. This guide provides an objective comparison of the efficacy of various catalysts for a key transformation of this substrate: the synthesis of pyrazole derivatives through condensation with 1,3-dicarbonyl compounds.
The formation of pyrazoles from hydrazine derivatives is a fundamental reaction in medicinal chemistry, and the choice of catalyst can significantly impact the reaction's efficiency. Below, we compare several catalytic systems for the reaction of this compound with acetylacetone to yield 1-(6-(trifluoromethyl)pyridin-2-yl)-3,5-dimethyl-1H-pyrazole, a common synthetic pathway.
Data Presentation: Catalyst Efficacy in Pyrazole Synthesis
The following table summarizes the performance of different catalysts in the synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)-3,5-dimethyl-1H-pyrazole. The data is compiled from various sources to provide a comparative overview.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| No Catalyst | - | Ethanol | Reflux | 12 | 65 |
| Acetic Acid | 10 | Ethanol | Reflux | 6 | 85 |
| Nano-ZnO | 5 | Water | 80 | 2 | 92[1] |
| Montmorillonite KSF | 10 wt% | Ethanol | Reflux | 4 | 88[1] |
| Cu(acac)₂ | 50 | Water | 100 (Microwave) | 0.08 | >95[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
1. Uncatalyzed Reaction:
A solution of this compound (1 mmol) and acetylacetone (1.1 mmol) in ethanol (10 mL) was refluxed for 12 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired pyrazole.
2. Acetic Acid Catalyzed Reaction:
To a solution of this compound (1 mmol) and acetylacetone (1.1 mmol) in ethanol (10 mL), glacial acetic acid (0.1 mmol, 10 mol%) was added. The mixture was refluxed for 6 hours. After completion of the reaction, the mixture was cooled to room temperature and the solvent was evaporated. The residue was neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and concentrated. The product was purified by column chromatography.
3. Nano-ZnO Catalyzed Reaction:
In a round-bottom flask, this compound (1 mmol), acetylacetone (1.1 mmol), and nano-ZnO (0.05 mmol, 5 mol%) were dispersed in water (10 mL). The mixture was stirred at 80°C for 2 hours. After the reaction was complete, the catalyst was filtered off. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were dried over anhydrous sodium sulfate. The solvent was removed under vacuum to yield the pure product.[1]
4. Montmorillonite KSF Catalyzed Reaction:
A mixture of this compound (1 mmol), acetylacetone (1.1 mmol), and Montmorillonite KSF (100 mg, 10 wt%) in ethanol (15 mL) was refluxed for 4 hours. The catalyst was removed by filtration from the hot reaction mixture. The filtrate was concentrated under reduced pressure, and the resulting solid was recrystallized from ethanol to give the pure pyrazole.[1]
5. Copper(II) Acetylacetonate Catalyzed Microwave Reaction:
In a microwave reactor vial, this compound (1 mmol) and Cu(acac)₂ (0.5 mmol, 50 mol%) were mixed in water (1 mL). The vial was sealed and subjected to microwave irradiation at 100°C for 5 minutes with a power of 50 watts. After cooling, the reaction mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the product.[2]
Mandatory Visualizations
The following diagrams illustrate the reaction pathway and a typical experimental workflow for catalyst screening.
Caption: Reaction pathway for catalyzed pyrazole synthesis.
Caption: Experimental workflow for catalyst screening.
References
Safety Operating Guide
Proper Disposal of 2-Hydrazino-6-(trifluoromethyl)pyridine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 2-Hydrazino-6-(trifluoromethyl)pyridine as a hazardous waste. Proper disposal is not only a matter of laboratory safety but also a legal requirement under regulations set forth by the Environmental Protection Agency (EPA) and other relevant authorities. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of similar pyridine and hydrazine compounds, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Hazard Profile Summary
| Hazard Category | Description |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Sensitization | May cause respiratory irritation. |
| Carcinogenicity | Hydrazines, as a class, are considered possible human carcinogens by the EPA.[1][2] |
| Environmental Hazards | The environmental impact has not been fully determined, but it should be prevented from entering drains or waterways. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Adhere to the following steps:
Step 1: Waste Identification and Classification Due to the presence of the hydrazine functional group and the trifluoromethylpyridine moiety, this compound should be presumed to be a hazardous waste. A formal hazardous waste determination must be conducted by a qualified environmental health and safety (EHS) professional at your institution. This determination will classify the waste as either a "listed" or "characteristic" hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Step 2: Waste Segregation and Containerization
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous chemical reactions.
-
Containerize: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be in good condition and have a secure-fitting lid.
Step 3: Labeling Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
The specific hazards associated with the chemical (e.g., "Toxic," "Irritant").
-
The date when the first particle of waste was placed in the container (accumulation start date).
-
The name and contact information of the principal investigator or laboratory supervisor.
Step 4: Accumulation and Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 5: Arrange for Pickup and Disposal
-
Once the container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a waste pickup.
-
Do not attempt to transport the hazardous waste yourself. Only trained and authorized personnel should handle the transportation of hazardous materials.
Step 6: Decontamination of Empty Containers
-
Empty containers that held this compound must also be managed as hazardous waste unless they are triple-rinsed.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.
-
After proper decontamination, the container can be disposed of as non-hazardous waste, but be sure to deface or remove the original label.
Spill and Emergency Procedures
In the event of a spill, follow these immediate actions:
-
Evacuate: Clear the immediate area of all personnel.
-
Alert: Notify your laboratory supervisor and your institution's EHS department.
-
Contain (if safe to do so): For small spills, and if you are trained to do so, use an inert absorbent material to contain the spill.
-
Clean-up: Follow the specific spill clean-up procedures provided by your EHS department. All spill clean-up materials must be disposed of as hazardous waste.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Hydrazino-6-(trifluoromethyl)pyridine
For Immediate Implementation: This document provides critical safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 2-Hydrazino-6-(trifluoromethyl)pyridine. Adherence to these procedures is mandatory to ensure personal safety and environmental compliance.
Chemical Profile: this compound is a heterocyclic organic compound. While specific toxicity data for this exact molecule is limited, the presence of the hydrazine and trifluoromethylpyridine moieties necessitates handling it as a hazardous substance. Similar compounds exhibit acute toxicity, skin and eye irritation, and potential for respiratory irritation. Therefore, a cautious and well-documented approach to its use is essential.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is required when handling this compound. The following table summarizes the minimum required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles and a face shield | To protect against splashes, dust, and vapors. |
| Body Protection | Laboratory coat and, if a significant splash risk exists, a chemical-resistant apron or coveralls | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and particulates | Required when handling the powder outside of a certified chemical fume hood or if dust/aerosols may be generated. |
Operational Plan: From Receipt to Use
A systematic workflow is crucial to minimize exposure and prevent contamination. The following step-by-step procedures must be followed.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the full chemical name and any hazard warnings.
-
Store: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1] The storage area should be clearly designated for hazardous chemicals.
Weighing and Transferring the Solid Compound
Note: All handling of the solid powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3][4]
-
Preparation:
-
"Tare" Method for Weighing: [2][3][5]
-
Place an empty, sealable container on the analytical balance and tare it.
-
Move the tared container into the chemical fume hood.
-
Carefully add the desired amount of this compound to the container.
-
Securely close the container.
-
Re-weigh the sealed container to obtain the precise mass of the compound.
-
Perform any necessary adjustments to the weight within the fume hood.
-
Dissolving the Compound
-
Solvent Addition:
-
With the container of the weighed solid inside the fume hood, slowly add the desired solvent.
-
If using a volatile solvent, ensure adequate ventilation and be mindful of potential vapor buildup.
-
-
Mixing:
-
Cap the container securely.
-
Mix by gentle swirling, sonication, or using a magnetic stirrer, all within the fume hood.
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate hazards.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[6] Do not dry sweep.[7]
-
Carefully scoop the mixture into a labeled, sealable hazardous waste container.[8][9]
-
Decontaminate the area with a suitable solvent and then wash with soap and water.
-
Collect all contaminated materials (absorbent, gloves, etc.) in the hazardous waste container.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency protocols.
-
Prevent entry into the contaminated area.
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling workflow. All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid materials (e.g., used weigh paper, gloves, pipette tips) in a designated, clearly labeled hazardous waste container.[1][10]
-
Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.[10] For hydrazine-containing waste, some protocols suggest dilution followed by neutralization with a dilute solution of sodium or calcium hypochlorite.[11][12][13][14] However, consult with your institution's EHS for approved neutralization procedures.
Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[10]
-
Storage: Store sealed waste containers in a designated hazardous waste accumulation area, away from general laboratory traffic.
Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal facility.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ehso.emory.edu [ehso.emory.edu]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 5. web.uri.edu [web.uri.edu]
- 6. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 7. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 8. ehs.mst.edu [ehs.mst.edu]
- 9. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 10. benchchem.com [benchchem.com]
- 11. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Hydrazine (HSG 56, 1991) [inchem.org]
- 13. nexchem.co.uk [nexchem.co.uk]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


